molecular formula C15H21NO3 B588635 PYRIDOXATIN CAS No. 149196-98-5

PYRIDOXATIN

Cat. No.: B588635
CAS No.: 149196-98-5
M. Wt: 263.337
InChI Key: OQJADHLOEAOIGC-LSCVPOLPSA-N
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Description

PYRIDOXATIN is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
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Properties

CAS No.

149196-98-5

Molecular Formula

C15H21NO3

Molecular Weight

263.337

IUPAC Name

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1

InChI Key

OQJADHLOEAOIGC-LSCVPOLPSA-N

SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Pyridoxatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridoxatin is a naturally occurring fungal metabolite, first isolated from Acremonium sp., that has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] Structurally, it is a dihydroxypyridine derivative, a class of compounds known for a range of bioactivities. Pyridoxatin's profile is characterized by a unique combination of antineoplastic, antimicrobial, and antioxidant properties.[1] This guide provides an in-depth exploration of the molecular mechanisms that underpin these effects, offering researchers and drug development professionals a comprehensive understanding of its potential as a therapeutic agent. While its activities are broad, a conclusive, singular mode of action remains an area of active investigation.[2]

Core Mechanisms of Action

Pyridoxatin's biological effects can be attributed to three primary, interconnected mechanisms: inhibition of matrix metalloproteinase-2 (MMP-2), disruption of DNA synthesis, and potent free radical scavenging.

Inhibition of Matrix Metalloproteinase-2 (Gelatinase A)

A key and well-documented activity of Pyridoxatin is its ability to inhibit Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[3] MMP-2, in particular, is implicated in tumor invasion and metastasis, making it a prime target for anticancer therapies.

Pyridoxatin has been demonstrated to inhibit MMP-2 with an IC50 of 15.2 µM.[1] The primary mechanism of inhibition is believed to be the chelation of the catalytic zinc ion within the enzyme's active site, a common mechanism for MMP inhibitors.[4] This action blocks the enzyme's ability to degrade its substrates, thereby impeding processes like cell migration and invasion.

MMP2_Inhibition Pyridoxatin Pyridoxatin MMP2_Active_Site MMP-2 Active Site (with Zn²⁺ ion) Pyridoxatin->MMP2_Active_Site Inhibits (IC₅₀ = 15.2 µM) (Chelates Zn²⁺) ECM_Degradation ECM Degradation MMP2_Active_Site->ECM_Degradation Catalyzes Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Promotes

Caption: Pyridoxatin inhibits MMP-2, preventing ECM degradation and subsequent tumor invasion.

Inhibition of DNA Synthesis and Cytotoxic Activity

Pyridoxatin exhibits significant cytotoxic effects across a wide range of cancer cell lines, with EC50 values ranging from 0.10 to 7.04 µg/ml.[1] This cytotoxicity is linked to its ability to inhibit DNA synthesis. While the precise molecular target within the DNA synthesis pathway has not been definitively elucidated, the mechanism is potent enough to induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This broad-spectrum cytotoxicity underscores its potential as an antineoplastic agent.[5]

Further research has indicated that Pyridoxatin's activity may also involve the induction of erythropoietin gene expression and, in fungal systems, the downregulation of genes related to ergosterol biosynthesis.[2]

DNA_Synthesis_Inhibition Pyridoxatin Pyridoxatin DNA_Synthesis DNA Synthesis Pyridoxatin->DNA_Synthesis Inhibits Cytotoxicity Cytotoxicity (EC₅₀ = 0.10-7.04 µg/ml) Pyridoxatin->Cytotoxicity Leads to Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Is required for Cell_Proliferation->Cytotoxicity Is halted by

Caption: Pyridoxatin inhibits DNA synthesis, leading to cytotoxicity in cancer cells.

Free Radical Scavenging and Antioxidant Activity

Pyridoxatin is a potent free radical scavenger.[6] This antioxidant property is a crucial aspect of its mechanism of action, contributing to its cytoprotective effects in certain contexts and potentially mitigating some of the oxidative stress that can drive carcinogenesis. The mechanism of scavenging is likely through the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[7]

The efficacy of its antioxidant activity has been quantified in various assays:

  • Inhibition of Thiobarbituric Acid Reactive Substance (TBARS) production: IC50 = 0.55 µg/ml.[1] This assay measures lipid peroxidation, indicating that Pyridoxatin can protect cell membranes from oxidative damage.

  • Inhibition of AAPH-induced hemolysis: IC50 = 1.95 µg/ml in rat erythrocytes.[1] This demonstrates its ability to protect cells from free radical-induced damage.

Antioxidant_Activity cluster_ROS Reactive Oxygen Species (ROS) ROS1 HO• Neutralized_Products Stable, Non-reactive Products ROS1->Neutralized_Products Neutralizes to ROS2 ROO• ROS2->Neutralized_Products Neutralizes to Pyridoxatin Pyridoxatin Pyridoxatin->ROS1 Scavenges Pyridoxatin->ROS2 Scavenges

Caption: Pyridoxatin acts as a free radical scavenger, neutralizing harmful ROS.

Quantitative Data Summary

Biological ActivityAssayResult (IC50 / EC50 / MIC)Reference
MMP-2 Inhibition Gelatinase A Inhibition Assay15.2 µM[1]
Antioxidant Activity TBARS Production Inhibition0.55 µg/ml[1]
AAPH-induced Hemolysis Inhibition1.95 µg/ml[1]
Antimicrobial Activity Candida albicansMIC = 1.64 µg/ml[1]
Cytotoxicity Panel of 21 Cancer Cell LinesEC50 = 0.10 - 7.04 µg/ml[1]

Experimental Protocols

MMP-2 (Gelatinase A) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-2 on a specific substrate.

  • Methodology:

    • Purified, active MMP-2 is pre-incubated with varying concentrations of Pyridoxatin for a specified time at 37°C to allow for inhibitor binding.

    • A fluorescently labeled gelatin substrate is added to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed at 37°C.

    • As MMP-2 cleaves the gelatin substrate, the fluorescence is quenched. The rate of fluorescence decrease is monitored over time using a fluorometer.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence of Pyridoxatin to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Pyridoxatin concentration.

Inhibition of DNA Synthesis Assay
  • Principle: This assay quantifies the effect of a compound on the incorporation of a radiolabeled nucleoside (e.g., [³H]thymidine) into newly synthesized DNA during cell proliferation.

  • Methodology:

    • Cancer cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are treated with various concentrations of Pyridoxatin for a defined period (e.g., 24-48 hours).

    • [³H]thymidine is added to the cell culture medium for the final few hours of the incubation period.

    • Actively proliferating cells will incorporate the [³H]thymidine into their DNA.

    • The cells are harvested, and the DNA is precipitated.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • A decrease in radioactivity in Pyridoxatin-treated cells compared to untreated controls indicates inhibition of DNA synthesis. The EC50 value is calculated from the dose-response curve.

Free Radical Scavenging (TBARS) Assay
  • Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.

  • Methodology:

    • A lipid-rich sample (e.g., rat liver microsomes) is incubated with a free radical initiator (e.g., Fe²⁺/ascorbate) in the presence of varying concentrations of Pyridoxatin.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

    • Thiobarbituric acid is added, and the mixture is heated to facilitate the formation of the MDA-TBA adduct.

    • The fluorescence or absorbance of the resulting pink-colored product is measured.

    • The percentage of inhibition of TBARS formation is calculated relative to a control without Pyridoxatin.

    • The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Pyridoxatin presents a compelling profile as a bioactive compound with significant therapeutic potential. Its multifaceted mechanism of action, encompassing the inhibition of a key metastatic enzyme, the disruption of DNA synthesis in cancer cells, and potent antioxidant activity, makes it a promising candidate for further investigation in oncology and potentially other therapeutic areas.

Future research should focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular target(s) in the DNA synthesis pathway to better understand its cytotoxic mechanism.

  • In Vivo Efficacy: Translating the promising in vitro data into animal models of cancer and infectious disease to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Pyridoxatin to optimize its potency and selectivity for its various targets, potentially separating its cytotoxic and MMP-inhibitory activities if desired.

A deeper understanding of these aspects will be crucial in harnessing the full therapeutic potential of Pyridoxatin and its derivatives.

References

  • PubChem. Pyridoxatin. National Center for Biotechnology Information. [Link]

  • Yadav, L., et al. (2020). Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog. PMC. [Link]

  • Lee, H.-J., Chung, M.-C., Lee, C.-H., et al. (1996). Pyridoxatin, an inhibitor of gelatinase A with cytotoxic activity. J. Microbiol. Biotechnol., 6(6), 445-450.
  • Teshima, Y., Shin-ya, K., Shuimazu, A., et al. (1991). Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin. The Journal of Antibiotics, 44(6), 685-687.
  • Silber, J., et al. (2017). Establishing the Secondary Metabolite Profile of the Marine Fungus: Tolypocladium geodes sp. MF458 and Subsequent Optimisation of Bioactive Secondary Metabolite Production. Marine Drugs, 15(4), 93. [Link]

  • Lifeasible. (n.d.). Pyridoxatin. [Link]

  • MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link]

  • MDPI. (2020). Challenges in Matrix Metalloproteinases Inhibition. [Link]

  • YouTube. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. [Link]

  • MDPI. (2023). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. [Link]

  • PubMed. (2000). Isolation and characterization of free radical scavenging activities peptides derived from casein. [Link]

  • PubMed. (1991). Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin. [Link]

  • PubMed Central. (2020). Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein-Protein Interactions Using a Cyclic Peptide. [Link]

  • PubMed Central. (2022). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

  • PubMed Central. (2006). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. [Link]

  • Google Patents. (2004). Free radical quenching composition and a method to increase intracellular and/or extracellular antioxidants.

Sources

The Biological Activity of Pyridoxatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridoxatin, a fungal metabolite first isolated from Acremonium sp., has emerged as a molecule of significant interest within the scientific community.[1] This dihydroxypyridine derivative exhibits a compelling range of biological activities, including potent free-radical scavenging, matrix metalloproteinase-2 (MMP-2) inhibition, and broad-spectrum anticancer and antibiotic properties. This technical guide provides an in-depth exploration of the known biological functions of pyridoxatin, detailing the molecular mechanisms that underpin its therapeutic potential. We will dissect the causality behind key experimental findings, provide detailed protocols for assessing its activity, and present a consolidated view of its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and molecular biology who are investigating pyridoxatin and related compounds.

Introduction: Discovery and Structural Elucidation of a Promising Fungal Metabolite

Pyridoxatin was first isolated and characterized by Teshima and his colleagues in 1991 during a screening program for novel free-radical scavengers from microbial sources.[2] Their work laid the foundation for all subsequent investigations into its biological activities. The producing organism, a strain of Acremonium sp., was cultivated, and the active compound was extracted from the culture broth. Through a series of spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR), the structure of pyridoxatin was elucidated as a dihydroxypyridine derivative with a unique cyclohexyl substituent.[2]

The structural uniqueness of pyridoxatin, particularly the presence of the dihydroxypyridine core, hinted at its potential for diverse biological interactions, prompting further investigation into its therapeutic properties.

Multifaceted Biological Activities of Pyridoxatin

Pyridoxatin's biological profile is remarkably diverse, with demonstrated effects across several key areas of therapeutic interest. This section will delve into the core activities of pyridoxatin, presenting the available quantitative data and exploring the putative mechanisms of action.

Potent Free-Radical Scavenging and Antioxidant Properties

One of the earliest and most well-documented activities of pyridoxatin is its ability to scavenge free radicals. This property is critical in mitigating oxidative stress, a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action: The free-radical scavenging activity of pyridoxatin and related pyridine derivatives is thought to occur through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The hydroxyl groups on the pyridine ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Radical Adduct Formation (RAF): The aromatic ring of pyridoxatin can form a stable adduct with free radicals, effectively removing them from circulation.

  • Single Electron Transfer (SET): Pyridoxatin can donate an electron to a free radical, a process that is particularly relevant for scavenging certain types of radicals.

The dihydroxypyridine core of pyridoxatin is central to these activities, providing the necessary chemical features for efficient radical quenching.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix Pyridoxatin/control with DPPH solution DPPH_sol->Mix Sample_sol Prepare Pyridoxatin solutions of varying concentrations Sample_sol->Mix Control_sol Prepare control (methanol/blank) and positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate percentage of radical scavenging activity Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for determining free-radical scavenging activity using the DPPH assay.

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of MMPs, particularly MMP-2 (gelatinase A), is strongly associated with cancer invasion and metastasis. Pyridoxatin has been identified as an inhibitor of MMP-2, suggesting its potential as an anti-metastatic agent.[1]

Mechanism of Inhibition: While specific kinetic studies on pyridoxatin's inhibition of MMP-2 are not extensively detailed in the public domain, the general mechanism for many MMP inhibitors involves the chelation of the catalytic zinc ion within the enzyme's active site.[3] This interaction prevents the enzyme from binding to its substrate, thereby inhibiting its proteolytic activity. The dihydroxypyridine moiety of pyridoxatin is a likely candidate for this zinc-binding activity. Further research is warranted to elucidate the precise kinetics and mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Experimental Workflow: Gelatin Zymography for MMP-2 Activity

Zymography_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis & Renaturation cluster_incubation Enzymatic Digestion cluster_vis Visualization Sample_prep Prepare cell lysates or conditioned media containing MMP-2 Electrophoresis Perform non-reducing SDS-PAGE Sample_prep->Electrophoresis Gel_prep Cast SDS-PAGE gel co-polymerized with gelatin Gel_prep->Electrophoresis Wash Wash gel to remove SDS and allow enzyme renaturation Electrophoresis->Wash Incubate Incubate gel in a developing buffer to allow MMP-2 to digest gelatin Wash->Incubate Stain Stain gel with Coomassie Brilliant Blue Incubate->Stain Destain Destain to visualize clear bands of gelatinolysis Stain->Destain

Caption: Workflow for assessing MMP-2 activity using gelatin zymography.

Anticancer Activity and Cytotoxicity

Pyridoxatin has demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting its potential as a novel antineoplastic agent.

Mechanism of Action: The anticancer mechanism of pyridoxatin is likely multifactorial. Based on studies of related pyridoxine-based compounds, the following pathways are implicated:

  • Inhibition of DNA Synthesis: Pyridoxatin has been reported to inhibit DNA synthesis.[1] While the exact mechanism is not fully elucidated for pyridoxatin, related compounds like pyridoxal 5'-phosphate have been shown to inhibit DNA polymerases.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. It is plausible that pyridoxatin triggers apoptotic pathways in cancer cells, leading to their demise.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common strategy for cancer therapy. Pyridoxatin may induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway, are potential targets for pyridoxatin. By inhibiting pro-survival signals, pyridoxatin could sensitize cancer cells to apoptosis. While direct evidence for pyridoxatin's effect on NF-κB is pending, many natural compounds with antioxidant and anti-inflammatory properties are known to modulate this pathway.[4][5][6][7]

Putative Signaling Pathway Inhibition by Pyridoxatin

Anticancer_Pathway cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimuli Carcinogens, Inflammatory Signals IKK IKK Activation Stimuli->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB Gene_exp Pro-survival Gene Expression NFkB->Gene_exp Proliferation Cell Proliferation & Survival Gene_exp->Proliferation Metastasis Invasion & Metastasis Gene_exp->Metastasis Pyridoxatin Pyridoxatin Pyridoxatin->IKK Inhibition? Pyridoxatin->NFkB Inhibition?

Caption: Postulated inhibitory effect of Pyridoxatin on the NF-κB signaling pathway.

Quantitative Data Summary

To provide a clear and concise overview of pyridoxatin's potency, the following table summarizes the available quantitative data from published studies.

Biological ActivityAssayTest SystemIC50 / EC50 / MICReference
MMP-2 Inhibition Gelatinase A Inhibition AssayPurified Enzyme15.2 µM(Lee et al., 1996)
Anticancer Cytotoxicity AssayP388 (Murine Leukemia)0.8 µg/mL(Lee et al., 1996)
A549 (Human Lung Carcinoma)1.0 µg/mL(Lee et al., 1996)
HT-29 (Human Colon Adenocarcinoma)1.2 µg/mL(Lee et al., 1996)
MEL-2 (Human Melanoma)1.0 µg/mL(Lee et al., 1996)
Antibiotic Antifungal AssayCandida albicans1.64 µg/mL(Lee et al., 1996)

Detailed Experimental Protocols

For the advancement of research on pyridoxatin, reproducible and standardized methodologies are essential. This section provides detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol for DPPH Radical Scavenging Assay

Objective: To determine the free-radical scavenging capacity of pyridoxatin.

Materials:

  • Pyridoxatin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.

  • Preparation of Pyridoxatin and Control Solutions: Prepare a stock solution of pyridoxatin in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare a stock solution of ascorbic acid in methanol as a positive control.

  • Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the pyridoxatin dilutions or control solutions. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the pyridoxatin or ascorbic acid.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of pyridoxatin.

Protocol for Gelatin Zymography

Objective: To assess the inhibitory effect of pyridoxatin on MMP-2 activity.

Materials:

  • Cell line known to express MMP-2 (e.g., HT1080)

  • Pyridoxatin

  • Gelatin

  • SDS-PAGE reagents

  • Tris-HCl

  • Triton X-100

  • Coomassie Brilliant Blue R-250

  • Destaining solution (methanol, acetic acid, water)

Procedure:

  • Sample Preparation: Culture the MMP-2 expressing cells and treat them with varying concentrations of pyridoxatin. Collect the conditioned media and concentrate it if necessary.

  • Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

  • Electrophoresis: Load equal amounts of protein from the conditioned media samples onto the gel. Run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow the enzyme to renature.[8][9][10][11]

  • Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 1 µM ZnCl2).

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.[8][9][10][11]

  • Analysis: The intensity of the clear bands is inversely proportional to the inhibitory activity of pyridoxatin. Densitometry can be used for quantification.

Future Directions and Conclusion

Pyridoxatin stands out as a promising natural product with a diverse and potent biological activity profile. Its demonstrated efficacy as a free-radical scavenger, MMP-2 inhibitor, and anticancer agent warrants further rigorous investigation. Key areas for future research include:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions of pyridoxatin with its targets, such as the kinetics of MMP-2 inhibition and the specific signaling pathways modulated in cancer cells.

  • In Vivo Efficacy and Safety: Translating the promising in vitro findings into preclinical animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of pyridoxatin.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating pyridoxatin analogs to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

References

  • Lee, H. J., Chung, M. C., Lee, C. H., et al. (1996). Pyridoxatin, an inhibitor of gelatinase A with cytotoxic activity. Journal of Microbiology and Biotechnology, 6(6), 445-450.
  • Teshima, Y., Shin-ya, K., Shuimazu, A., et al. (1991). Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin. The Journal of Antibiotics, 44(6), 685-687.
  • PubChem. (n.d.). Pyridoxatin. National Center for Biotechnology Information. Retrieved from [Link]

  • Taday, C., Liu, R., and Liptak, A. (2018). Kinetics and thermodynamics of irreversible inhibition of matrix metalloproteinase 2 by a Co(III) Schiff base complex. JBIC Journal of Biological Inorganic Chemistry, 23(7), 1125-1134.
  • Xiao, J., Wang, C., Li, Y., et al. (2020). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. In Matrix Metalloproteinase Protocols (pp. 31-38). Humana, New York, NY.
  • Hoesel, B., and Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15.
  • Xia, Y., Shen, S., and Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823-830.
  • Gelatin Zymography Protocol. (n.d.). Retrieved from [Link]

  • Chen, Q., and Jin, M. (2013). Gelatin zymography for detecting matrix metalloproteinases. In Matrix Metalloproteinase Protocols (pp. 15-22). Humana Press, Totowa, NJ.
  • Rodrigues, D., Lopes, G., and Alves, G. (2020). Challenges in Matrix Metalloproteinases Inhibition. Molecules, 25(23), 5679.
  • Feng, G., De, B., and Li, D. (2019). Mechanism and Inhibition of Matrix Metalloproteinases. Current Medicinal Chemistry, 26(14), 2446-2460.
  • Tan, A. C., and Kon, O. L. (2008). The NF-κB signaling pathway in cancer. Cancer letters, 267(2), 185-194.
  • Puar, Y. R., Shanmugam, M. K., and Fan, L. (2018). NF-κB signaling in inflammation and cancer. International journal of molecular sciences, 19(6), 1605.
  • Sethi, G., Sung, B., and Aggarwal, B. B. (2008). Nuclear factor-κB activation: a promising target for cancer prevention and therapy. Pharmacological research, 58(3-4), 130-141.
  • Almalki, A. A., Al-Abdullah, N. A., and Al-Oqail, M. M. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Pharmacology, 13, 848978.
  • Brew, K., and Nagase, H. (2010). The tissue inhibitors of metalloproteinases (TIMPs): an ancient family with structural and functional diversity. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(1), 55-71.

Sources

An In-Depth Technical Guide to Pyridoxatin: Physicochemical Properties, Biological Activity, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxatin is a naturally occurring fungal metabolite that has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] Originally isolated from the fungus Acremonium sp., this molecule presents a unique chemical scaffold, a dihydroxypyridine ring linked to a substituted cyclohexyl moiety, which is central to its function.[1][2] This guide provides a comprehensive technical overview of Pyridoxatin, beginning with its fundamental physicochemical properties, including its precise molecular weight and formula. It further delves into its multifaceted mechanisms of action as an antioxidant, enzyme inhibitor, and anticancer agent, supported by quantitative data. Finally, we explore the strategic considerations for its chemical synthesis and provide representative experimental protocols for evaluating its bioactivity, offering a holistic resource for professionals engaged in natural product chemistry and drug discovery.

Core Physicochemical Properties

The foundational step in evaluating any bioactive compound is the precise characterization of its physical and chemical properties. Pyridoxatin is identified by a specific molecular formula and weight, which are critical for all quantitative experimental work, from preparing stock solutions to performing mass spectrometry analysis.

The molecular formula of Pyridoxatin is C15H21NO3 .[1][2] Its molecular weight has been computed to be 263.33 g/mol .[2] These core attributes are summarized in the table below, along with other key identifiers.

PropertyValueSource
Molecular Formula C15H21NO3PubChem[2], Cayman Chemical[1]
Molecular Weight 263.33 g/mol PubChem[2]
IUPAC Name 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-onePubChem[2]
CAS Number 135529-30-5Cayman Chemical[1]
PubChem CID 54683265PubChem[2]
Physical Form SolidCayman Chemical[1]
Solubility Soluble in DMSO and MethanolCayman Chemical[1]

Chemical Structure and Stereochemistry

Pyridoxatin is a member of the dihydroxypyridine class of compounds.[2] Its structure consists of a 1,4-dihydroxypyridin-2-one core substituted at the 3-position with a (1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl group.[2] This specific stereochemistry is crucial for its biological recognition and activity.

Synthetic_Workflow cluster_start Starting Materials Start1 4-Hydroxypyridone Condensation Condensation Reaction Start1->Condensation Start2 Functionalized Aldehyde (e.g., Allylic Silane Aldehyde) Start2->Condensation Intermediate o-Quinone Methide Intermediate Condensation->Intermediate EneReaction Intramolecular Ene Reaction Intermediate->EneReaction Cyclohexylpyridone Cyclohexylpyridone Core Structure EneReaction->Cyclohexylpyridone Oxidation Oxidation Step Cyclohexylpyridone->Oxidation FinalProduct (±)-Pyridoxatin Oxidation->FinalProduct

Caption: High-level workflow for the total synthesis of Pyridoxatin.

Representative Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. Below are conceptual outlines for assays that can be used to verify the key biological activities of Pyridoxatin.

Protocol 5.1: In Vitro MMP-2 Inhibition Assay (Fluorometric)

This protocol describes a common method to quantify MMP-2 inhibition.

  • Prepare Reagents : Dilute recombinant human MMP-2 enzyme and a fluorogenic MMP-2 substrate in assay buffer. Prepare a dilution series of Pyridoxatin (e.g., in DMSO) and a positive control (e.g., a known MMP-2 inhibitor).

  • Reaction Setup : In a 96-well plate, add the assay buffer, the Pyridoxatin dilution series, and the MMP-2 enzyme. Allow a pre-incubation period (e.g., 15 minutes at 37°C) for the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence : Immediately begin kinetic measurements using a fluorescence plate reader at the appropriate excitation/emission wavelengths. Record fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis : Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of Pyridoxatin concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5.2: Antioxidant Activity via TBARS Assay

This protocol measures the inhibition of lipid peroxidation in a biological sample.

  • Sample Preparation : Prepare rat liver microsomes or another lipid-rich biological sample.

  • Induce Peroxidation : Incubate the sample with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of various concentrations of Pyridoxatin. Include a positive control like Vitamin E.

  • Stop Reaction & Develop Color : Stop the reaction with a solution containing trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture (e.g., 95°C for 30 minutes) to allow TBA to react with malondialdehyde (MDA), a product of lipid peroxidation, forming a pink-colored adduct.

  • Quantification : Centrifuge the samples to pellet precipitated protein. Measure the absorbance of the supernatant at ~532 nm.

  • Data Analysis : Create a standard curve using an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Calculate the concentration of TBARS in each sample and determine the percent inhibition caused by Pyridoxatin at each concentration to calculate the IC50.

Conclusion and Future Directions

Pyridoxatin is a compelling natural product characterized by the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . [2]Its true value for drug development professionals lies in its potent, multi-target biological profile, which includes robust antioxidant activity, specific inhibition of the cancer-associated enzyme MMP-2, and broad cytotoxicity against neoplastic cells. [1][2]The established synthetic routes open the door for medicinal chemistry campaigns to optimize its potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions with its targets through structural biology, conducting extensive SAR studies to create more potent analogues, and advancing lead candidates into preclinical in vivo models to validate their therapeutic potential in oncology and inflammatory diseases.

References

  • PubChem. Pyridoxatin. [Link]

  • Teshima, Y., Shin-ya, K., Shuimazu, A., et al. Isolation and structural elucidation of pyridoxatin, a free radical scavenger of microbial origin. J. Antibiot. (Tokyo) 44(6), 685-687 (1991).
  • Lee, H.-J., Chung, M.-C., Lee, C.-H., et al. Pyridoxatin, an inhibitor of gelatinase A with cytotoxic activity. J. Microbiol. Biotechnol. 6(6), 445-450 (1996).
  • Kelly, T. R., Li, Q., & Bhushan, V. Total Synthesis of (.+-.)-Pyridoxatin. The Journal of Organic Chemistry. [Link]

  • Kelly, T. R., & Li, Q. Total Synthesis of (.+-.)-Pyridoxatin. American Chemical Society. [Link]

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Pyridoxatin: A Technical Guide to its Free Radical Scavenging Potential

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxatin, a fungal metabolite, has emerged as a molecule of interest due to its diverse biological activities. While structurally related to the well-studied vitamin B6 vitamer, pyridoxine, pyridoxatin possesses a unique chemical architecture that warrants independent investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and future directions for characterizing pyridoxatin as a free radical scavenger. We will delve into its chemical identity, the established, albeit limited, evidence of its antioxidant capacity, and detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the antioxidant mechanisms of pyridoxatin and explore its applications in mitigating oxidative stress-related pathologies.

Introduction to Pyridoxatin: Beyond Vitamin B6

Pyridoxatin is a naturally occurring compound isolated from fungi, such as Acremonium, and is chemically distinct from pyridoxine (a form of vitamin B6).[1] Its structure features a dihydroxypyridine core, which is a key functional group often associated with antioxidant and metal-chelating properties.[1][2] It is imperative to differentiate pyridoxatin from pyridoxine and its other derivatives, like pyridoxamine, as their biological activities, while sometimes overlapping, are not identical.[3][4] The unique structural attributes of pyridoxatin may confer a distinct profile of free radical scavenging activity, necessitating dedicated study.

Initial investigations have revealed that pyridoxatin exhibits a range of biological effects, including the inhibition of lipid peroxidation and the protection of red blood cells from hemolysis induced by free radical generators.[5] These findings provide a strong rationale for a more in-depth exploration of its antioxidant potential.

Evidence of Free Radical Scavenging Activity

The current body of evidence for pyridoxatin's direct free radical scavenging properties is primarily based on in vitro assays that measure the inhibition of oxidative damage to biological macromolecules.

Inhibition of Lipid Peroxidation

One of the key indicators of oxidative stress is the peroxidation of lipids in cell membranes. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to quantify malondialdehyde (MDA), a major end-product of lipid peroxidation.[6] Pyridoxatin has been shown to inhibit the production of TBARS in vitro, suggesting it can interfere with the chain reactions of lipid peroxidation.[5]

Protection Against AAPH-Induced Hemolysis

The free radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a valuable tool for studying antioxidant activity in a biologically relevant model.[2] AAPH thermally decomposes to produce peroxyl radicals, which can induce oxidative damage to red blood cell membranes, leading to hemolysis. Pyridoxatin has demonstrated a protective effect against AAPH-induced hemolysis, indicating its ability to neutralize these damaging radicals.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of pyridoxatin. It is important to note that this data is limited, and further studies are required to establish a comprehensive antioxidant profile.

AssayEndpointIC50 (µg/mL)Source
TBARSInhibition of Thiobarbituric Acid Reactive Substances0.55[5]
AAPH-induced HemolysisInhibition of Red Blood Cell Lysis1.95[5]

Postulated Mechanisms of Action

While direct mechanistic studies on pyridoxatin are scarce, we can infer potential mechanisms of its free radical scavenging activity based on its chemical structure and the known mechanisms of structurally similar pyridine derivatives.[7][8] The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).[9]

  • Hydrogen Atom Transfer (HAT): The hydroxyl groups on the pyridinone ring of pyridoxatin are likely candidates for donating a hydrogen atom to a free radical, thereby neutralizing it. The resulting pyridoxatin radical would need to be sufficiently stable to prevent it from becoming a pro-oxidant. Theoretical studies on similar pyridine derivatives suggest that HAT is a plausible mechanism.[7]

  • Single Electron Transfer (SET): The electron-rich nature of the dihydroxypyridine ring system may allow for the donation of an electron to a free radical, a process that is often followed by proton transfer.[9]

  • Metal Chelation: The arrangement of hydroxyl and keto groups on the pyridinone ring suggests that pyridoxatin may act as a chelating agent for transition metals like iron (Fe) and copper (Cu).[3] By sequestering these metal ions, pyridoxatin could inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

The following diagram illustrates the potential interplay of these mechanisms in pyridoxatin's antioxidant activity.

pyridoxatin_mechanisms cluster_mechanisms Potential Antioxidant Mechanisms pyridoxatin Pyridoxatin neutralized_radical Neutralized Radical (RH) pyridoxatin->neutralized_radical HAT/SET pyridoxatin_radical Pyridoxatin Radical pyridoxatin->pyridoxatin_radical Forms metal_ion Metal Ion (Fe²⁺/Cu⁺) pyridoxatin->metal_ion Chelates free_radical Free Radical (R•) free_radical->neutralized_radical hydroxyl_radical Hydroxyl Radical (•OH) metal_ion->hydroxyl_radical Inhibits generation of fenton_reaction Fenton Reaction metal_ion->fenton_reaction fenton_reaction->hydroxyl_radical HAT/SET HAT/SET Chelation Chelation

Caption: Postulated antioxidant mechanisms of Pyridoxatin.

Experimental Protocols for Evaluating Antioxidant Activity

To rigorously assess the free radical scavenging capabilities of pyridoxatin, a combination of in vitro assays is recommended. Each assay targets different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[10]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of pyridoxatin in a suitable solvent (e.g., methanol or DMSO).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each pyridoxatin concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of pyridoxatin required to scavenge 50% of the DPPH radicals) can then be determined.[11]

DPPH_assay cluster_workflow DPPH Assay Workflow DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H Hydrogen/Electron Transfer Pyridoxatin Pyridoxatin (Antioxidant) Pyridoxatin->DPPH_H Mix DPPH• and Pyridoxatin Mix DPPH• and Pyridoxatin Incubate Incubate Mix DPPH• and Pyridoxatin->Incubate Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate->Measure Absorbance at 517 nm

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's activity.[12]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of pyridoxatin.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each pyridoxatin concentration.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA).

Protocol:

  • Induction of Lipid Peroxidation: A lipid-rich sample (e.g., brain homogenate or linoleic acid emulsion) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of pyridoxatin.

  • Reaction with TBA: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the samples.

  • Heating: The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.[14]

  • Measurement: After cooling, the absorbance of the pink adduct is measured at 532 nm.[15]

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without pyridoxatin.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.[2]

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). Prepare an AAPH solution in the same buffer.

  • Sample and Standard Preparation: Prepare a series of concentrations of pyridoxatin and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a black 96-well plate, add the fluorescein solution to all wells. Then add the buffer (for blank), Trolox standards, and pyridoxatin samples to their respective wells.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[16]

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[17]

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of pyridoxatin is then expressed as Trolox equivalents.

Future Research and Drug Development Implications

The preliminary findings on pyridoxatin's antioxidant activity are promising but underscore the need for more extensive research. Future studies should focus on:

  • Comprehensive Antioxidant Profiling: Evaluating the activity of pyridoxatin against a wider range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, superoxide anions, and peroxynitrite.

  • Mechanistic Elucidation: Employing techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling to definitively determine the primary mechanisms of free radical scavenging (HAT, SET, RAF).

  • Structure-Activity Relationship Studies: Synthesizing and testing pyridoxatin analogs to identify the key structural features responsible for its antioxidant activity.

  • In Vivo Efficacy: Assessing the bioavailability, metabolism, and efficacy of pyridoxatin in animal models of oxidative stress-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and diabetes.

A thorough understanding of pyridoxatin's free radical scavenging properties will be instrumental in guiding its potential development as a novel therapeutic agent. Its unique structure may offer advantages in terms of specificity, potency, and safety compared to existing antioxidants.

Conclusion

Pyridoxatin represents an intriguing natural product with demonstrated potential as a free radical scavenger. While the current data is limited, the established methodologies outlined in this guide provide a clear roadmap for a comprehensive evaluation of its antioxidant capabilities. By systematically investigating its mechanisms of action and in vivo efficacy, the scientific community can unlock the full therapeutic potential of this promising molecule in the fight against oxidative stress.

References

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  • Shishmakova, E. M., Goryacheva, I. A., Goryachev, A. A., & Shishmakov, A. S. (2021). Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO. NIH. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

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An In-depth Technical Guide to Pyridoxatin and its Role in the Inhibition of DNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of pyridoxatin, a natural product with a range of biological activities, focusing on its reported role as a DNA synthesis inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the chemical biology of pyridoxatin and its potential therapeutic applications. This document synthesizes the current understanding of pyridoxatin's mechanism of action, contrasts it with related compounds, and provides detailed experimental workflows to further investigate its biological functions.

Introduction to Pyridoxatin: A Fungal Metabolite with Diverse Bioactivities

Pyridoxatin is a natural product first isolated from the fungus Acremonium sp.[1]. Chemically, it is a dihydroxypyridine derivative, specifically 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one[2]. This unique structure contributes to its diverse biological activities.

Pyridoxatin has been identified as a compound with multiple potential therapeutic properties, including:

  • DNA Synthesis Inhibition: It has been reported to inhibit the synthesis of DNA, a key process in cell proliferation[2][3].

  • Anticancer Properties: Pyridoxatin exhibits cytotoxic effects against various cancer cell lines[1][3].

  • MMP-2 Inhibition: It acts as an inhibitor of Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A, an enzyme involved in cancer cell invasion and metastasis[2].

  • Antimicrobial and Antifungal Activity: It has shown activity against microorganisms, including the fungus Candida albicans[1][3].

  • Free Radical Scavenging and Antioxidant Effects: Pyridoxatin can scavenge free radicals and inhibit lipid peroxidation, suggesting a role in mitigating oxidative stress[1][2][3].

The Enigma of Pyridoxatin's DNA Synthesis Inhibition Mechanism

While pyridoxatin is cited as a DNA synthesis inhibitor, the precise molecular mechanism underlying this activity is not yet fully elucidated in publicly available research. Its chemical structure, however, offers clues to a potential mode of action.

A Plausible Hypothesis: Interaction with DNA Polymerases

One compelling hypothesis is that pyridoxatin may directly target DNA polymerases, the enzymes responsible for synthesizing DNA molecules from nucleotide triphosphates. This hypothesis is based on the inhibitory action of a structurally related class of compounds, pyridoxal 5'-phosphate (PLP), on DNA polymerases.

PLP has been shown to inhibit DNA polymerase activity by forming a Schiff base with a lysine residue within the active site of the enzyme[4][5][6]. This covalent modification prevents the binding of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA, thereby halting the polymerization process[4]. The inhibition by PLP is competitive with respect to dNTPs, further supporting its action at the active site[4].

Given that pyridoxatin also possesses a pyridine ring system, it is conceivable that it could interact with DNA polymerases in a similar manner. However, it is crucial to emphasize that this remains a hypothesis pending direct experimental validation.

Distinguishing Pyridoxatin from Pyridostatin: A Tale of Two DNA Synthesis Inhibitors

It is essential to differentiate pyridoxatin from another similarly named compound, pyridostatin . While both inhibit DNA synthesis, their mechanisms are fundamentally different. Pyridostatin is a well-characterized G-quadruplex (G4) stabilizing agent[2][7].

G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA. The stabilization of these structures by pyridostatin can impede the progression of DNA and RNA polymerases, leading to DNA damage, cell cycle arrest (predominantly in the G2 phase), and ultimately, inhibition of DNA synthesis[2][7][8]. The DNA damage response is a key feature of pyridostatin's activity, with markers like γH2AX being upregulated[2].

In contrast, there is currently no evidence to suggest that pyridoxatin functions by stabilizing G-quadruplexes. The distinction between these two molecules is critical for any research in this area.

Broader Biological Profile of Pyridoxatin

Beyond its putative role in DNA synthesis, pyridoxatin's other biological activities contribute to its potential as a therapeutic lead.

Inhibition of MMP-2 (Gelatinase A)

Pyridoxatin has been identified as an inhibitor of MMP-2, an enzyme that plays a crucial role in the degradation of the extracellular matrix. This activity is particularly relevant in the context of cancer, where MMP-2 is often overexpressed and contributes to tumor invasion and metastasis.

Antioxidant and Free-Radical Scavenging Properties

Pyridoxatin has demonstrated the ability to inhibit lipid peroxidation and scavenge free radicals[1][2][3]. This antioxidant activity could be beneficial in various pathological conditions associated with oxidative stress, including cancer and inflammatory diseases.

Antimicrobial and Antifungal Effects

The reported activity of pyridoxatin against pathogens like Candida albicans highlights its potential as an antimicrobial agent[1][3]. This broadens its spectrum of potential applications beyond oncology.

A Proposed Experimental Workflow to Elucidate Pyridoxatin's Mechanism of DNA Synthesis Inhibition

To definitively determine the mechanism by which pyridoxatin inhibits DNA synthesis, a systematic experimental approach is required. The following section outlines a detailed, self-validating workflow for researchers investigating this compound.

Cell-Based Assays to Confirm and Characterize DNA Synthesis Inhibition

The initial step is to quantify the inhibitory effect of pyridoxatin on DNA synthesis in a cellular context.

Protocol: 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay

This assay measures the incorporation of a nucleoside analog, EdU, into newly synthesized DNA.

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of pyridoxatin concentrations for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., aphidicolin, a known DNA polymerase inhibitor).

  • EdU Labeling: Add EdU to the cell culture medium and incubate for a period that allows for significant incorporation (e.g., 2-4 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.5% Triton™ X-100).

  • Click-iT® Reaction: Perform the click chemistry reaction by adding a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) to the cells. This will covalently link the fluorophore to the incorporated EdU.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the intensity of the EdU signal within the nucleus for each cell. The reduction in EdU signal in pyridoxatin-treated cells compared to the vehicle control indicates the inhibition of DNA synthesis.

Causality and Self-Validation:

  • The dose-dependent decrease in EdU incorporation will establish a clear link between pyridoxatin concentration and the inhibition of DNA synthesis.

  • The use of a positive control validates the assay's ability to detect DNA synthesis inhibition.

  • Nuclear counterstaining allows for the normalization of the EdU signal to the number of cells, correcting for any cytotoxic effects of the compound.

In Vitro DNA Polymerase Inhibition Assays

To investigate the hypothesis of direct DNA polymerase inhibition, in vitro assays using purified enzymes are essential.

Protocol: Primer Extension Assay

This assay directly measures the activity of a purified DNA polymerase.

  • Reaction Setup: Prepare a reaction mixture containing a DNA template-primer, a purified DNA polymerase (e.g., human DNA polymerase α, δ, or ε), dNTPs (including one radiolabeled dNTP, e.g., [α-³²P]dCTP), and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of pyridoxatin to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

  • Reaction Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

  • Product Separation: Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the radiolabeled DNA products by autoradiography. The length and intensity of the extended primer indicate the polymerase activity. A decrease in the length and intensity of the products in the presence of pyridoxatin demonstrates inhibition.

Causality and Self-Validation:

  • Directly measures the effect of pyridoxatin on a specific, purified enzyme, removing the complexities of a cellular environment.

  • A dose-response curve will determine the IC₅₀ value of pyridoxatin for the specific DNA polymerase.

  • By varying the concentration of dNTPs, the nature of the inhibition (e.g., competitive, non-competitive) can be determined through kinetic analysis (e.g., Lineweaver-Burk plots).

Investigating the Interaction: Binding and Structural Studies

To confirm a direct interaction between pyridoxatin and a DNA polymerase, biophysical and structural methods can be employed.

  • Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics of pyridoxatin to an immobilized DNA polymerase.

  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Co-crystallization or cryo-EM imaging of a DNA polymerase in complex with pyridoxatin can provide atomic-level details of the binding site and the mechanism of inhibition.

Future Research Directions and Conclusion

The current body of research indicates that pyridoxatin is a promising natural product with multiple bioactivities, including the inhibition of DNA synthesis. However, a significant knowledge gap exists regarding the precise molecular mechanism of this inhibition.

Future research should focus on:

  • Systematic screening of pyridoxatin against a panel of human DNA polymerases to identify its specific target(s).

  • Detailed kinetic studies to elucidate the nature of the enzymatic inhibition.

  • Structural biology studies to visualize the interaction between pyridoxatin and its target protein(s).

  • Cell cycle analysis to determine if pyridoxatin induces arrest at a specific phase of the cell cycle, which can provide further clues about its mechanism.

  • Investigation into the potential for pyridoxatin to induce DNA damage , and if so, the nature of this damage and the cellular pathways that are activated in response.

Visualizations

Data Presentation

Table 1: Reported Biological Activities of Pyridoxatin

Biological ActivityTarget/AssayReported IC₅₀/EC₅₀/MICReference(s)
DNA Synthesis InhibitionNot specifiedNot specified[2][3]
CytotoxicityPanel of 21 cancer cell lines0.10-7.04 µg/ml[1]
MMP-2 (Gelatinase A) InhibitionEnzymatic assay15.2 µM[1]
Antifungal ActivityCandida albicans1.64 µg/ml (MIC)[1]
Antioxidant ActivityTBARS production in vitro0.55 µg/ml[1]
Free Radical ScavengingAAPH-induced hemolysis1.95 µg/ml[1]
Diagrams

pyridoxatin_workflow cluster_cellular Cell-Based Assays cluster_biochemical Biochemical Assays cluster_structural Biophysical & Structural Studies A Cancer Cell Culture B Pyridoxatin Treatment (Dose-Response) A->B C EdU Incorporation Assay B->C D High-Content Imaging & Analysis C->D E Confirmation of DNA Synthesis Inhibition D->E F Purified DNA Polymerase E->F Proceed if inhibition is confirmed G Primer Extension Assay with Pyridoxatin F->G H PAGE & Autoradiography G->H I Quantification of Inhibition (IC50 Determination) H->I J Kinetic Analysis (e.g., Lineweaver-Burk) I->J K Determination of Inhibition Mechanism J->K L Surface Plasmon Resonance (SPR) K->L Investigate direct binding M X-ray Crystallography / Cryo-EM K->M Visualize interaction N Elucidation of Binding Site & Interaction Details L->N M->N

Figure 1: A proposed experimental workflow to elucidate the mechanism of DNA synthesis inhibition by pyridoxatin.

mechanism_hypothesis cluster_pyridoxatin Hypothesized Mechanism for Pyridoxatin cluster_pyridostatin Established Mechanism for Pyridostatin PXT Pyridoxatin DNAP DNA Polymerase (Active Site) PXT->DNAP Direct Binding? (e.g., Schiff Base Formation) Inhibition Inhibition of dNTP Binding & DNA Synthesis DNAP->Inhibition PST Pyridostatin G4 G-Quadruplex DNA PST->G4 Stabilization Stall Replication Fork Stalling G4->Stall Damage DNA Damage & Cell Cycle Arrest Stall->Damage Inhibition2 Inhibition of DNA Synthesis Damage->Inhibition2

Figure 2: Contrasting the hypothesized mechanism of pyridoxatin with the established mechanism of pyridostatin.

References

  • PubChem. Pyridoxatin. National Center for Biotechnology Information. [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Organic & Biomolecular Chemistry, 10(32), 6537-46. [Link]

  • Modak, M. J. (1976). Observations on the pyridoxal 5'-phosphate inhibition of DNA polymerases. Biochemistry, 15(16), 3620-6. [Link]

  • Rodriguez, R., et al. (2012). Small molecule-induced DNA damage identifies alternative DNA structures in human genes. Nature Chemical Biology, 8(3), 301-10. [Link]

  • Copeland, W. C., & Boyd, J. B. (1988). Affinity labeling the DNA polymerase alpha complex. I. Pyridoxal 5'-phosphate inhibition of DNA polymerase and DNA primase activities of the DNA polymerase alpha complex from Drosophila melanogaster embryos. The Journal of Biological Chemistry, 263(35), 19069-77. [Link]

  • Blower, T. R., et al. (2017). Transcription-associated topoisomerase activities control DNA-breaks production by G-quadruplex ligands. bioRxiv. [Link]

  • Di Antonio, M., et al. (2012). Pyridostatin-induced transcription- and replication-dependent DNA damage. ResearchGate. [Link]

  • Chen, C. C., & Shiau, C. Y. (1996). Pyridoxal 5'-phosphate inhibition of adenovirus DNA polymerase. The Journal of Biological Chemistry, 271(39), 24114-9. [Link]

  • Müller, S., et al. (2012). Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. ResearchGate. [Link]

  • Lifeasible. Pyridoxatin. [Link]

Sources

Fungal Metabolites with Anticancer Activity: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inexorable challenge of cancer, compounded by the rise of drug resistance to conventional therapies, necessitates a continuous search for novel therapeutic agents.[1] Fungi, a kingdom of remarkable biodiversity, represent a vast and largely untapped reservoir of secondary metabolites with potent biological activities.[1][2] These organisms, thriving in diverse ecological niches from terrestrial soils to marine environments and as endophytes within plants, produce a plethora of complex chemical structures, including polyketides, terpenoids, alkaloids, and peptides.[1][2] Many of these compounds exhibit significant antitumor properties through varied mechanisms of action such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery, isolation, characterization, and mechanisms of action of anticancer fungal metabolites. We will explore the causality behind experimental choices, present self-validating protocols, and ground key claims in authoritative scientific literature, offering a comprehensive roadmap for harnessing the therapeutic potential of the fungal kingdom.

The Fungal Kingdom: A Prolific Source of Bioactive Secondary Metabolites

Fungi are a prolific source of bioactive secondary metabolites, many of which have potent antitumor properties.[1][2] This chemical diversity is a product of evolutionary pressures, where these compounds serve various ecological functions. Researchers have explored a wide range of fungi, including terrestrial, marine, and endophytic species, leading to significant advances in the isolation of diverse classes of anticancer molecules.[1]

  • Terrestrial Fungi: Soil-dwelling fungi like Penicillium and Aspergillus have historically been a rich source of bioactive compounds. Griseofulvin, first isolated from Penicillium griseofulvum, is a classic example of a fungal metabolite that inhibits tumor growth by suppressing microtubule dynamics and causing mitotic arrest.[1]

  • Marine Fungi: The unique and often extreme conditions of marine environments have driven the evolution of novel metabolic pathways in fungi, leading to the production of unique chemical structures not found in their terrestrial counterparts. These marine-derived compounds are a promising frontier for anticancer drug discovery.[3]

  • Endophytic Fungi: These fungi live symbiotically within the tissues of plants without causing any apparent disease.[4] They are a particularly exciting source of anticancer agents, as they have been found to produce compounds originally thought to be exclusive to their host plants.[5] A landmark discovery was the isolation of the potent anticancer drug Paclitaxel (Taxol®) from Taxomyces andreanae, an endophytic fungus residing in the Pacific Yew tree (Taxus brevifolia).[4][5][6] This discovery opened up a new avenue for the sustainable production of complex plant-based drugs.[6] Similarly, endophytic fungi have been found to produce other clinically important anticancer agents like podophyllotoxin, camptothecin, and vinca alkaloids (vincristine and vinblastine).[4][5]

The active compounds derived from fungi responsible for anticancer activities belong to several chemical classes, including alkaloids, terpenoids, polyketides, quinones, and peptides.[7]

Discovery and Isolation Workflow: From Bioprospecting to Pure Compound

The journey from a fungal culture to a purified, characterized anticancer compound is a systematic process that relies on a combination of microbiology, chemistry, and cell biology. The causality behind this workflow is to progressively enrich the concentration of the active compound while removing inactive substances, using a bioassay to track the activity at each stage.

Experimental Protocol: Bioactivity-Guided Fractionation

This protocol describes a self-validating system where the cytotoxic activity of the fungal extract is monitored at each stage of purification. This ensures that the process is continually directed towards the isolation of the active metabolite.

Step 1: Fungal Cultivation and Extraction

  • Cultivation: Inoculate the selected fungal strain into a suitable liquid culture medium (e.g., Potato Dextrose Broth) or solid-state fermentation substrate. The choice of culture conditions (media composition, temperature, aeration, light) is critical as it can significantly affect the production of secondary metabolites.[8] The One Strain-Many Compounds (OSMAC) approach, which involves systematically altering culture parameters, is often employed to maximize metabolic diversity.[8]

  • Extraction: After an appropriate incubation period (typically 2-4 weeks), separate the fungal biomass from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. This solvent is chosen for its ability to efficiently extract a wide range of semi-polar to non-polar secondary metabolites. Separately, macerate and extract the fungal mycelia with a solvent like methanol or acetone to capture intracellular compounds.

  • Concentration: Evaporate the solvent from the extracts under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Step 2: Initial Cytotoxicity Screening

  • Assay: Perform a preliminary screening of the crude extracts for anticancer activity using a standard in vitro assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9] This assay measures the metabolic activity of cells and serves as an indicator of cell viability.

  • Rationale: This initial screen identifies "hit" extracts that warrant further investigation. A potent extract will show a low IC50 value (the concentration required to inhibit 50% of cancer cell growth).

Step 3: Chromatographic Fractionation

  • Column Chromatography: Subject the active crude extract to column chromatography.[9] A common first step is using a silica gel column with a step-gradient elution of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate, followed by methanol). This separates the complex mixture into several fractions based on polarity.

  • Bioassay of Fractions: Test each fraction for cytotoxicity using the same assay as in Step 2. This crucial step identifies the fraction(s) containing the active compound(s), allowing inactive fractions to be discarded. This bioactivity-guided approach is the core of the self-validating system.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • HPLC: Further purify the active fraction(s) using High-Performance Liquid Chromatography (HPLC).[10] Reverse-phase HPLC (e.g., with a C18 column) is commonly used, separating compounds based on their hydrophobicity.

  • Isolation: Collect the individual peaks eluting from the HPLC as pure compounds. Test each purified compound again to confirm its cytotoxic activity and determine its precise IC50 value.

Step 5: Structure Elucidation

  • Spectroscopic Analysis: Determine the chemical structure of the purified active compound using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10]

    • MS provides the molecular weight and elemental formula.

    • NMR (1D and 2D) reveals the carbon-hydrogen framework and how atoms are connected, allowing for the complete structural determination.

Visualization: Discovery Workflow

The following diagram illustrates the bioactivity-guided workflow for isolating anticancer compounds from fungal sources.

Fungal_Drug_Discovery_Workflow cluster_0 Bioprospecting & Cultivation cluster_1 Extraction & Screening cluster_2 Purification & Characterization Fungus Fungal Source (Endophytic, Marine, Terrestrial) Culture Fermentation (OSMAC Approach) Fungus->Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Screening Cytotoxicity Assay (e.g., MTT Assay) CrudeExtract->Screening ColumnChrom Column Chromatography Screening->ColumnChrom Active Extract Fractions Fractions ColumnChrom->Fractions BioassayFractions Bioassay of Fractions Fractions->BioassayFractions HPLC HPLC Purification BioassayFractions->HPLC Active Fractions PureCompound Pure Compound HPLC->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Caption: Bioactivity-guided workflow for anticancer metabolite discovery.

Key Classes and Mechanisms of Anticancer Fungal Metabolites

Fungal metabolites exert their anticancer effects through a wide variety of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival.[1]

Microtubule-Targeting Agents

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.

  • Griseofulvin: Produced by Penicillium griseofulvum, this compound inhibits cancer cell proliferation by disrupting microtubule dynamics, leading to mitotic arrest.[1] It has shown significant activity against various cancers, including cervical, breast, and colorectal cancer.[1]

  • Phenylahistin Derivatives (Plinabulin): Phenylahistin, isolated from Aspergillus ustus, is another microtubule-destabilizing agent. Its synthetic derivative, plinabulin, has shown potent antitumor effects and has advanced into clinical trials.[1]

Microtubule_Targeting Metabolite Griseofulvin / Plinabulin Tubulin Tubulin Dimers Metabolite->Tubulin Binds to tubulin Microtubule Microtubule Polymer Metabolite->Microtubule Inhibits polymerization (destabilizes) Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: Mechanism of microtubule-targeting fungal metabolites.

Topoisomerase Inhibitors

Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and cell death.

  • Camptothecin and its Derivatives: Originally found in a plant, camptothecin and its derivatives (9-methoxycamptothecin, 10-hydroxycamptothecin) have been isolated from endophytic fungi like Fusarium solani and Entrophospora infrequens.[4] They specifically inhibit topoisomerase I, causing DNA strand breaks and inducing apoptosis.[4]

  • Podophyllotoxin and its Derivatives: Podophyllotoxin, a precursor to the clinical drugs etoposide and teniposide, is produced by endophytic fungi such as Phialocephala fortinii.[4] These compounds inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[4]

Apoptosis and Cell Cycle Regulators

Many fungal metabolites directly trigger the programmed cell death pathway (apoptosis) or arrest the cell cycle, preventing cancer cells from dividing.

  • Torreyanic Acid: Isolated from the endophyte Pestalotiopsis microspora, this dimeric quinone induces apoptosis in various cancer cell lines.[4]

  • Fusarubin: Produced by Fusarium and Cladosporium species, fusarubin and its analogues can arrest the cell cycle by up-regulating the p21 protein in a p53-dependent manner, inhibiting proliferation in leukemia cell lines.[4]

  • Gliotoxin: This epipolythiodioxopiperazine, produced by fungi like Aspergillus fumigatus, is a potent inducer of apoptosis through various mechanisms, including the generation of reactive oxygen species.[11]

Data Summary: Representative Anticancer Fungal Metabolites
MetaboliteFungal Source(s)Chemical ClassMechanism of ActionTarget Cancer Cell Lines
Paclitaxel (Taxol®) Taxomyces andreanaeDiterpenoidMicrotubule stabilization, mitotic arrestBreast, Ovarian, Lung
Griseofulvin Penicillium griseofulvumPolyketideMicrotubule disruption, mitotic arrestCervical, Breast, Colorectal
Camptothecin Fusarium solaniAlkaloidTopoisomerase I inhibition, DNA damageLung, Ovarian, Liver
Podophyllotoxin Phialocephala fortiniiLignanTopoisomerase II inhibition, cell cycle arrestTesticular, Lung, Lymphomas
Torreyanic Acid Pestalotiopsis microsporaDimeric QuinoneApoptosis inductionLung, Colorectal
Bikaverin Fusarium oxysporumPolyketideNucleic acid & protein synthesis inhibitionPancreatic, Lung, Breast
Plinabulin (derivative) Aspergillus ustus (Phenylahistin)DiketopiperazineMicrotubule destabilizationNon-small cell lung cancer

Challenges and Future Perspectives in Fungal Drug Discovery

Despite the immense potential of fungi, several challenges hinder the development of fungal metabolites into clinical drugs.[8]

  • Low Yield and Supply: Often, promising compounds are produced in very small quantities (milligram amounts) in laboratory cultures, which is insufficient for preclinical and clinical studies.[4][8]

  • Silent Gene Clusters: Fungal genomes contain numerous "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. Activating these clusters could unlock a vast source of novel chemistry.

  • Rediscovery: There is a high rate of rediscovery of known compounds, which consumes time and resources. Early-stage dereplication strategies using MS and database searching are essential to quickly identify and deprioritize known metabolites.

  • Drug Resistance: Cancer cells can develop resistance to therapeutic agents, a major challenge in oncology. Fungal metabolites with novel mechanisms of action are valuable as they may overcome existing resistance pathways.[1]

Future research will focus on overcoming these challenges through:

  • Genomic and Biotechnological Tools: Genome mining to identify novel biosynthetic gene clusters and metabolic engineering to enhance the yield of desired compounds or create novel analogues.[1]

  • Advanced Cultivation Techniques: Exploring co-cultivation of different microbes or applying epigenetic modifiers to activate silent gene clusters and induce the production of new metabolites.

  • Synthetic Biology: Reconstructing fungal biosynthetic pathways in more tractable host organisms (like yeast or E. coli) for sustainable and scalable production.

Conclusion

Fungi are an exceptional and proven source of structurally diverse secondary metabolites with significant potential for cancer therapy.[1] The successful translation of these natural products into clinical candidates requires a multidisciplinary approach, integrating microbiology, natural product chemistry, and molecular oncology. By leveraging advanced cultivation techniques, bioactivity-guided fractionation, and modern spectroscopic methods, researchers can efficiently navigate the discovery pipeline. As we continue to explore the vast, untapped biodiversity of the fungal kingdom and apply innovative biotechnological tools, the prospect of developing the next generation of life-saving anticancer drugs from fungal sources remains a compelling and achievable goal.

References

  • Anticancer Secondary Metabolites Produced by Fungi: Potential and Represent
  • Investigations of Fungal Secondary Metabolites with Potential Anticancer Activity. (2010).
  • Putative Anticancer Compounds from Plant-Derived Endophytic Fungi: A Review. (2021). MDPI.
  • Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives. (2023).
  • Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach. (2023). Frontiers.
  • Endophytic fungi: A treasure trove of novel anticancer compounds. (2021). PubMed Central (PMC).
  • Anticancer Compounds
  • Potential of Anti-Cancer Activity of Secondary Metabolic Products
  • FUNGAL METABOLITES WITH ANTICANCER ACTIVITY. (2015).
  • Towards a Cancer Drug of Fungal Origin. (2014). PubMed Central (PMC).
  • Gliotoxin. Wikipedia.
  • Anticancer Secondary Metabolites Produced by Fungi: Potential and Represent

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Methodological & Application

Application Notes and Protocols for Assessing the Antibiotic Activity of Pyridoxatin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antibiotic potential of Pyridoxatin, a fungal metabolite with a spectrum of biological activities.[1][2] Recognizing that Pyridoxatin and its derivatives exhibit multifaceted mechanisms, including DNA synthesis inhibition and potential membrane disruption, a multi-assay approach is essential for a thorough evaluation.[1][3] This guide presents a series of validated, step-by-step protocols, moving from initial screening to in-depth characterization of its antimicrobial effects. The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4][5][6] Protocols for determining the Minimum Inhibitory Concentration (MIC), preliminary susceptibility via disk diffusion, bactericidal versus bacteriostatic activity through time-kill kinetics, and a crucial assessment of cytotoxicity to establish a preliminary therapeutic window are detailed.

Introduction to Pyridoxatin: A Compound of Interest

Pyridoxatin is a naturally occurring pyridone compound isolated from fungal species such as Acremonium.[2] It has garnered scientific interest due to its diverse bioactivities, which include anticancer and antibiotic properties.[1] Mechanistically, it has been identified as an inhibitor of matrix metalloproteinase-2 (MMP-2), a DNA synthesis inhibitor, a lipid peroxidation inhibitor, and a free radical scavenger.[1] Its reported activity against the fungal pathogen Candida albicans (MIC = 1.64 µg/ml) provides a strong rationale for exploring its broader antibacterial spectrum.[2] Furthermore, synthetic derivatives of the related compound pyridoxine have demonstrated potent activity against biofilm-embedded Staphylococcus species, suggesting that this chemical scaffold is a promising starting point for novel antibiotic development.[7][8]

A robust and standardized assessment of a novel agent's antibiotic activity is the cornerstone of preclinical development. It allows for the determination of the compound's potency and spectrum, providing the foundational data required for further investigation. This guide outlines the critical in vitro assays necessary to build a comprehensive antibacterial profile for Pyridoxatin.

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the core parameters being measured. The goal of in vitro AST is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy.[4]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the primary quantitative measure of a drug's potency.

  • Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria.[10] This distinction is critical for clinical applications. A time-kill assay is the gold standard for making this determination.[10][11]

  • Standardization: To ensure results are reproducible and comparable, AST must be performed under highly controlled conditions.[4] Organizations like CLSI in the United States and EUCAST in Europe publish detailed guidelines on media, inoculum preparation, incubation conditions, and quality control.[5][6][12] This document's protocols are designed to align with these critical standards.

Experimental Workflow for Assessing Pyridoxatin

A logical, tiered approach is recommended to efficiently evaluate Pyridoxatin's antibiotic potential. The workflow begins with broad screening and progresses to more detailed characterization.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety & Selectivity P1_MIC Protocol 1: Broth Microdilution (Determine MIC) P3_TimeKill Protocol 3: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) P1_MIC->P3_TimeKill MIC value informs concentration selection P4_Cyto Protocol 4: Cytotoxicity Assay (Determine Selectivity Index) P1_MIC->P4_Cyto Efficacy data (MIC) needed for SI calculation P2_Disk Protocol 2: Disk Diffusion (Qualitative Screen) P2_Disk->P1_MIC Provides preliminary spectrum data P3_TimeKill->P4_Cyto Characterizes antibiotic effect

Caption: Tiered experimental workflow for evaluating Pyridoxatin.

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the MIC of Pyridoxatin using the broth microdilution method, which is considered a gold standard for quantitative susceptibility testing.[9][13] It is adaptable for testing multiple bacterial strains simultaneously in a 96-well microtiter plate format.[14][15]

Causality: This method is chosen for its precision and efficiency. By exposing a standardized bacterial inoculum to a serial two-fold dilution of Pyridoxatin, we can pinpoint the lowest concentration that inhibits growth. This value is fundamental for comparing potency against different bacteria and for guiding concentration selection in subsequent assays.

Self-Validation: The protocol incorporates essential controls:

  • Sterility Control: Medium only, to ensure no contamination.

  • Growth Control: Medium plus bacteria (no drug), to confirm the bacteria are viable and the medium supports growth.

  • Positive Control: A known antibiotic, to validate the assay's performance against reference strains.

Step-by-Step Methodology
  • Preparation of Pyridoxatin Stock Solution:

    • Accurately weigh Pyridoxatin and dissolve it in an appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock (e.g., 1280 µg/mL). Note: The final solvent concentration in the assay wells should be non-inhibitory to the test organisms (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • Select 4-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Transfer colonies into a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Plate Preparation (96-Well Format):

    • Add 100 µL of CAMHB to all wells of a sterile 96-well plate.

    • Add 100 µL of the Pyridoxatin stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading the MIC:

    • The MIC is the lowest concentration of Pyridoxatin at which there is no visible growth (i.e., the first clear well), as observed by the naked eye.[9]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of susceptibility and is excellent for screening Pyridoxatin against a large number of bacterial isolates quickly.[14][18][19]

Causality: The principle relies on the diffusion of the antimicrobial from a paper disk into an agar medium.[20] The size of the resulting zone of growth inhibition around the disk is proportional to the bacterium's susceptibility to the compound.[21][22] It is a cost-effective and straightforward method for determining the breadth of Pyridoxatin's activity.[14]

Self-Validation: The test is standardized using Mueller-Hinton agar of a specific depth, a 0.5 McFarland standard inoculum, and defined incubation conditions.[20] Quality control is performed by testing reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) which have known acceptable inhibition zone diameters for standard antibiotics.[23]

Step-by-Step Methodology
  • Preparation of Pyridoxatin Disks:

    • Sterile 6-mm blank paper disks are impregnated with a defined amount of Pyridoxatin solution and allowed to dry completely. The amount should be optimized in preliminary experiments.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the Pyridoxatin-impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

    • Place a positive control disk (e.g., gentamicin) and a negative control disk (solvent only) on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[14]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[16] The larger the zone, the more susceptible the organism is to Pyridoxatin.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides critical information on whether Pyridoxatin is bactericidal or bacteriostatic and the rate at which it acts.[10][24]

Causality: This protocol directly measures bacterial viability over time. By exposing a standardized bacterial population to Pyridoxatin at various concentrations (typically multiples of the MIC) and quantifying the surviving bacteria at set time points, we can plot the rate of killing.[11] A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[10][25]

Self-Validation: A growth control (no drug) is run in parallel to ensure the bacteria behave as expected over the 24-hour period. Each time point sampling is plated in duplicate or triplicate to ensure the accuracy of colony counts.

G cluster_sampling Sampling & Plating start Prepare 0.5 McFarland Inoculum dilute Dilute in CAMHB to ~5x10^5 CFU/mL start->dilute add_drug Add Pyridoxatin (0, 0.5x, 1x, 2x, 4x MIC) dilute->add_drug incubate Incubate at 37°C with shaking add_drug->incubate t0 T=0h t2 T=2h t0->t2 plate Perform Serial Dilutions & Plate on Agar t0->plate t4 T=4h t2->t4 t2->plate t8 T=8h t4->t8 t4->plate t24 T=24h t8->t24 t8->plate t24->plate count Incubate Plates & Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare a bacterial inoculum in CAMHB to a final concentration of ~5x10⁵ CFU/mL as described in Protocol 1.

    • Prepare tubes or flasks containing Pyridoxatin at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube with no drug.

  • Initiation of Assay:

    • At time T=0, add the bacterial inoculum to each drug concentration tube and the growth control.

    • Immediately remove an aliquot from each tube for the T=0 time point.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[11]

  • Quantification of Viable Bacteria:

    • For each aliquot, perform 10-fold serial dilutions in sterile saline.

    • Plate a set volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. Analyze the resulting curves to determine the rate and extent of killing.

Protocol 4: Mammalian Cell Cytotoxicity Assay

Given that Pyridoxatin is known to be cytotoxic to cancer cells, assessing its toxicity against non-cancerous mammalian cell lines is a critical step to determine its potential for selective antimicrobial activity.[2] The Lactate Dehydrogenase (LDH) release assay is a common method for this purpose.[26]

Causality: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[26][27] The amount of LDH released is proportional to the number of lysed cells. This provides a quantitative measure of cytotoxicity.[28]

Self-Validation: The protocol includes controls for spontaneous LDH release (cells in medium alone) and maximum LDH release (cells treated with a lysis buffer), allowing for the precise calculation of percent cytotoxicity for each Pyridoxatin concentration.

Step-by-Step Methodology
  • Cell Culture:

    • Seed a relevant mammalian cell line (e.g., HEK293, a human embryonic kidney line) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of Pyridoxatin in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of Pyridoxatin. Include vehicle-only controls.

  • Controls:

    • Spontaneous Release: Wells with cells treated with medium/vehicle only.

    • Maximum Release: Wells with cells treated with a lysis solution provided in a commercial LDH assay kit.

    • Background: Wells with medium only (no cells).

  • Incubation:

    • Incubate the plate for a relevant period (e.g., 24 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • LDH Measurement:

    • Following the manufacturer's instructions for a commercial LDH cytotoxicity assay kit, carefully transfer an aliquot of the supernatant from each well to a new plate.[26]

    • Add the reaction mixture from the kit to each well. This mixture contains substrates that react with LDH to produce a colored formazan product.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

    • The 50% cytotoxic concentration (CC₅₀) can be determined by plotting percent cytotoxicity against the log of Pyridoxatin concentration.

Data Presentation and Interpretation

Organizing experimental data into a clear, standardized format is crucial for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridoxatin
Test MicroorganismGram StainATCC Strain #Pyridoxatin MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive29213Vancomycin
Escherichia coliGram-negative25922Gentamicin
Pseudomonas aeruginosaGram-negative27853Gentamicin
Enterococcus faecalisGram-positive29212Vancomycin
Candida albicansN/A (Fungus)90028Fluconazole
Selectivity Index (SI)

A critical parameter for evaluating the therapeutic potential of an antimicrobial is the Selectivity Index (SI). It provides a measure of the compound's selectivity for the microbial target over host cells.

  • Calculation: SI = CC₅₀ / MIC

  • Interpretation: A higher SI value is desirable, as it indicates that the compound is toxic to the microbe at concentrations far below those that are toxic to mammalian cells. An SI > 10 is often considered a promising starting point for a therapeutic candidate.

References

  • PubChem. (n.d.). Pyridoxatin. National Center for Biotechnology Information. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Fothergill, A. W. (2012). Alanine:glyoxylate aminotransferase and its multiple mechanisms of action in primary hyperoxaluria type 1. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(4), 589-597. Available at: [Link]

  • Voziyan, P. A., & Hudson, B. G. (2005). Reaction of pyridoxamine with malondialdehyde: mechanism of inhibition of formation of advanced lipoxidation end-products. Amino Acids, 29(4), 405-410. Available at: [Link]

  • ResearchGate. (n.d.). The antibacterial effect of quaternary ammonium salts of pyridoxine... [Image]. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (2012). Guideline 2.1. — Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. Retrieved from [Link]

  • Efimova, S. S., et al. (2017). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. Molecules, 22(3), 389. Available at: [Link]

  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • PubMed. (2017). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • YouTube. (2017). Determination of MIC by Broth Dilution Method. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Bio-protocol. (2023). Time–Kill Assay. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. [PowerPoint Presentation]. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • PubChem. (n.d.). Pyridoxine. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • ResearchGate. (2025). EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • PubMed. (2017). Synthesis and Antibacterial Activity of Novel Quaternary Ammonium Pyridoxine Derivatives. Retrieved from [Link]

  • YouTube. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in PYRIDOXATIN Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for PYRIDOXATIN assays. As a Senior Application Scientist, I understand that inconsistent experimental results can be a significant source of frustration, leading to delays and wasted resources. Pyridoxatin, a fungal metabolite with promising biological activities including anticancer, antifungal, and enzyme inhibition properties, is a molecule of high interest.[1][2] However, its physicochemical properties and the inherent variability of biological assays can present unique challenges.

This guide is designed to provide a structured, in-depth approach to troubleshooting and resolving variability in your experiments involving Pyridoxatin. We will move from foundational checks to advanced assay optimization, explaining the scientific reasoning behind each step to empower you to generate robust and reproducible data.

Frequently Asked Questions (FAQs)
Section 1: Foundational Checks - Ruling Out Common Technical Errors

Question: My replicate wells show high variability (high Coefficient of Variation - CV). What should I check first?

Answer: High variability within replicates is almost always due to technical execution rather than a complex biological phenomenon. Before investigating more complex causes, it is critical to validate your foundational lab techniques. The primary culprits are often related to liquid handling and plate setup.

  • Pipetting Technique: Inaccurate or inconsistent liquid delivery is a major source of error.[3]

    • Causality: Small volume errors are magnified in sensitive assays. Pre-rinsing the pipette tip three times with the liquid to be dispensed coats the inner surface, ensuring that the full intended volume is delivered on the final aspiration.[3] Using calibrated pipettes is essential for accuracy.[4]

    • Solution: Always pre-rinse pipette tips. When pipetting, immerse the tip just below the surface of the liquid to avoid coating the outside of the tip, and dispense against the wall of the well to prevent splashing and bubble formation.[4]

  • Inadequate Mixing: If your sample or reagents are not homogenous, you will pipette different concentrations into different wells.[5]

    • Causality: Compounds in solution can settle or form gradients, especially after thawing. Cells in suspension will settle to the bottom of a tube over time.

    • Solution: Always vortex solutions thoroughly after thawing and before each pipetting step.[5] For cell suspensions, gently swirl or pipette mix the culture before taking each aliquot to ensure a uniform cell density.

  • Edge Effects & Bubbles: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to skewed results. Bubbles in wells can interfere with light paths in absorbance or fluorescence readings.[4][6]

    • Causality: Evaporation concentrates the reagents in the outer wells, altering the reaction kinetics. Bubbles scatter light, leading to artificially high or low readings.

    • Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with a blank medium or buffer to create a humidity barrier. Pipette gently to avoid introducing air bubbles.[4]

Question: My results are inconsistent between experiments performed on different days. Why?

Answer: Poor day-to-day reproducibility often points to subtle changes in reagents, environmental conditions, or biological systems.

  • Reagent Preparation and Storage: The stability of your reagents is paramount.

    • Causality: Reagents can degrade if stored improperly, subjected to multiple freeze-thaw cycles, or left at room temperature for extended periods.[4] Always use freshly prepared stock solutions when possible.[7]

    • Solution: Aliquot reagents into single-use volumes upon receipt to minimize freeze-thaws. Always check expiration dates and follow storage recommendations precisely.[4] Prepare fresh reaction mixes immediately before use.[4]

  • Incubation Conditions: Minor variations in incubation time or temperature can have a significant impact on biological and enzymatic reactions.[8]

    • Causality: Stacking plates during incubation can create temperature gradients, where the top plate is cooler than the bottom one.[3]

    • Solution: Ensure your incubator is calibrated and provides uniform temperature. Avoid stacking plates. If you must incubate multiple plates, use separate incubators or allow for longer equilibration times.

  • Cell Culture Consistency: If using cell-based assays, the physiological state of your cells is a critical variable.

    • Causality: Cell lines can exhibit phenotypic drift over many passages. Key characteristics like metabolic rate or expression of a target protein can change, affecting their response to Pyridoxatin.

    • Solution: Use cells within a consistent, low passage number range for all experiments. Ensure cells are seeded at the same density and are in the same growth phase (e.g., logarithmic) when starting an experiment.

Section 2: Investigating Pyridoxatin - Compound Integrity and Handling

Question: Could my Pyridoxatin be degraded or unstable in the assay?

Answer: Yes, compound stability is a critical and often overlooked factor. While Pyridoxatin is stable for at least four years when stored as a solid at -20°C, its stability in aqueous assay buffers, especially at 37°C, may be limited.[1][7]

  • Signs of Degradation: A gradual loss of potency over a series of experiments, or inconsistent results in biological assays, can indicate compound degradation.[7]

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for critical experiments to rule out degradation during storage.[7]

    • Assess Solution Stability: You can test the stability of Pyridoxatin in your specific assay buffer. Prepare a working solution, incubate it under the same conditions as your experiment (e.g., 2 hours at 37°C), and then analyze its potency against a freshly prepared solution.

    • Control for Light and Temperature: Protect stock solutions and experimental setups from direct light and maintain a constant, controlled temperature.[7]

ParameterRecommendationRationaleSource
Storage (Solid) -20°CEnsures long-term stability (≥ 4 years).[1]
Stock Solution (DMSO) -20°C in small, single-use aliquotsMinimizes freeze-thaw cycles which can introduce moisture and promote degradation.[4]
Working Solution (Aqueous Buffer) Prepare fresh immediately before usePyridoxatin's stability in aqueous media at physiological pH and temperature is not guaranteed.[7]

Protocol: Preparation and Handling of Pyridoxatin Solutions

  • Prepare a High-Concentration Stock in DMSO: Dissolve solid Pyridoxatin in 100% DMSO to a concentration of 10-50 mM. DMSO is generally a good solvent for preserving the stability of organic compounds.

  • Aliquot and Store: Dispense the DMSO stock into small, single-use aliquots in low-binding tubes. Store at -20°C.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw one aliquot of the DMSO stock. Prepare an intermediate dilution in DMSO or your assay buffer.

  • Prepare Final Working Solutions: Perform the final dilution into your aqueous assay buffer immediately before adding it to the cells or reaction. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and is consistent across all wells, including vehicle controls.

Section 3: Assay-Specific Troubleshooting

Question: I'm seeing inconsistent results in my cell viability (e.g., MTT, Resazurin) assay. How do I troubleshoot this?

Answer: Cell viability assays based on metabolic reduction (like MTT or Resazurin) are susceptible to compound interference.[9][10]

  • Direct Chemical Interference: Pyridoxatin, as an antioxidant, has reducing properties.[1] It could potentially reduce the assay reagent directly, leading to a false-positive signal (appearing as increased viability) independent of cellular metabolism.

    • Causality: The assay measures the colorimetric or fluorescent product of a reduction reaction. If the compound itself drives this reaction, the signal will not accurately reflect cell health.[9]

    • Validation Protocol: Set up control wells containing assay medium and Pyridoxatin (at all tested concentrations) but no cells . Incubate for the same duration as your main experiment. If you see a signal increase in these cell-free wells, it confirms direct interference.

  • Cell Density Optimization: The optimal cell seeding density is crucial for a robust assay window.

    • Causality: Too few cells will produce a weak signal that is difficult to distinguish from background noise. Too many cells may deplete nutrients or become confluent, altering their metabolic state and drug response.[9]

    • Solution: Perform a cell titration experiment. Seed a range of cell densities and measure the viability signal after 24-72 hours. Choose a density that falls within the linear range of the assay, providing a strong signal without reaching confluence by the end of the experiment.

Question: My enzyme inhibition assay for MMP-2 is giving variable IC50 values. How can I improve consistency?

Answer: Pyridoxatin is an inhibitor of Gelatinase A (MMP-2).[2] Variability in IC50 values often stems from unstable enzyme activity, incorrect substrate concentration, or assay timing.

  • Enzyme Activity and Stability: Ensure the enzyme is active and its activity is stable over the course of the assay.

    • Causality: Enzymes can lose activity over time at room temperature or 37°C. If the enzyme is degrading during your experiment, the inhibition curve will be inconsistent.

    • Solution: Always keep the enzyme on ice. Run a control reaction (no inhibitor) to ensure the enzyme activity is linear over your chosen assay time. If not, reduce the incubation time or add a stabilizing agent like BSA, if compatible.

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.

    • Causality: According to the Cheng-Prusoff equation, the measured IC50 will increase as the substrate concentration increases relative to its Michaelis-Menten constant (Km).

    • Solution: Use a substrate concentration at or below the Km value. This ensures the assay is sensitive to inhibition and that the IC50 values are more consistent and closer to the true inhibition constant (Ki).

Systematic Troubleshooting Workflow

When faced with inconsistent data, a systematic approach is more effective than random changes. The following workflow can help you logically diagnose the source of the problem.

TroubleshootingWorkflow cluster_start cluster_level1 Level 1: Foundational Checks cluster_level2 Level 2: Reagent & Compound Integrity cluster_level3 Level 3: Assay-Specific Validation cluster_end Start Inconsistent Results Observed Pipetting Review Pipetting Technique (Pre-rinse, Calibration) Start->Pipetting Mixing Ensure Homogenous Solutions (Vortex, Swirl Cells) Pipetting->Mixing PlateSetup Check Plate Setup (No Edge Effects, No Bubbles) Mixing->PlateSetup Reagents Verify Reagent Storage & Preparation (Fresh Mixes) PlateSetup->Reagents If problem persists Compound Assess Pyridoxatin Stability (Fresh Aliquots, Solution Test) Reagents->Compound Interference Test for Assay Interference (Cell-Free Controls) Compound->Interference If problem persists Optimization Optimize Assay Parameters (Cell Density, Enzyme Conc.) Interference->Optimization End Consistent, Reproducible Data Optimization->End Problem Solved

Caption: A step-by-step workflow for diagnosing sources of variability in Pyridoxatin assays.

References
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Available from: [Link]

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. Available from: [Link]

  • Chou, J. (2014). Why do I have the problem of different concentrations for the same sample with the BCA protein assay? ResearchGate. Available from: [Link]

  • Híreš, M., et al. (2017). Development and Optimization of a High-Throughput Screening Assay for Rapid Evaluation of Lipstatin Production by Streptomyces Strains. Current Microbiology. Available from: [Link]

  • Haelewyn, J., et al. (2021). Addressing Unusual Assay Variability with Robust Statistics. SLAS Discovery. Available from: [Link]

  • Pyridoxatin. (n.d.). PubChem. National Institutes of Health. Available from: [Link]

  • Ren, S., & Frymier, P. D. (2003). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Environmental Toxicology and Chemistry. Available from: [Link]

  • Vempati, U., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Available from: [Link]

  • Bhyan, B., et al. (2013). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Journal of Mass Spectrometry. Available from: [Link]

  • Sanchez, N. A., et al. (2020). What was old is new again: Phenotypic screening of a unique fungal library yields pyridoxatin, a promising lead against extensively resistant Acinetobacter baumannii (AB5075). PLoS One. Available from: [Link]

  • Lansky, D. (2019). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available from: [Link]

  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. (2022). MDPI. Available from: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). INRIM. Available from: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). MDPI. Available from: [Link]

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PYRIDOXATIN Treatment: Technical Support Center for Cell Viability Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing PYRIDOXATIN in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding cell viability assays and unexpected outcomes following PYRIDOXATIN treatment. As a fungal metabolite with broad cytotoxic activities, understanding its mechanism and potential experimental variabilities is crucial for obtaining reproducible and reliable data.[1]

Troubleshooting Guide: Navigating Unexpected Cell Viability Results

This section addresses common problems encountered during cell viability experiments with PYRIDOXATIN, providing a logical workflow to diagnose and resolve these issues.

Q1: I am observing high variability in my IC50 values for PYRIDOXATIN across experiments. What could be the cause?

Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors, from technical execution to the inherent biology of the system.[2][3][4][5]

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for high variability in IC50 values.

Detailed Explanation:

  • Compound Handling: PYRIDOXATIN is soluble in DMSO and methanol.[1] Incomplete solubilization can lead to inaccurate concentrations in your assays. Always ensure your stock solution is fully dissolved and vortex it before preparing serial dilutions. Fresh dilutions for each experiment are recommended to avoid degradation.

  • Cell Culture Consistency: The physiological state of your cells can significantly impact their sensitivity to a cytotoxic agent. Use cells within a consistent range of passage numbers, as their characteristics can change over time in culture. Seeding density is also critical; denser cultures may exhibit different sensitivities.[3] Finally, ensure your cultures are free from contamination, as this can alter cellular metabolism and response to treatment.

  • Assay Protocol Standardization: Minor variations in incubation times can lead to significant differences in results. Standardize the duration of PYRIDOXATIN treatment and the incubation time with the viability reagent (e.g., MTT).

  • Data Processing: Always include an untreated control on each plate and normalize your data to this control to account for plate-to-plate variability.[4]

Q2: My cells are showing a much higher or lower cytotoxic response to PYRIDOXATIN than expected based on published IC50 values. What should I investigate?

Discrepancies between your results and published data can be alarming but are often explainable. The cytotoxic efficacy of PYRIDOXATIN has been shown to vary across different cancer cell lines, with reported EC50 values ranging from 0.10 to 7.04 µg/ml.[1]

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Cell Line-Specific Sensitivity Different cell lines have unique genetic and metabolic profiles, leading to varied responses to the same compound.Verify the published data is for the same cell line you are using. If not, your results may represent the actual sensitivity of your specific cell model.
Off-Target Effects As a fungal metabolite, PYRIDOXATIN may have off-target effects that are more pronounced in certain cell types.[6]Consider performing mechanistic studies, such as apoptosis assays, to understand the mode of cell death in your system.
Interaction with Media Components Components in the cell culture media, such as serum proteins, could potentially bind to PYRIDOXATIN, reducing its effective concentration.If possible, test the effect of PYRIDOXATIN in media with varying serum concentrations to assess for any quenching effects.
Compound Purity and Integrity The purity of your PYRIDOXATIN sample could differ from that used in published studies. Degradation during storage can also be a factor.Ensure you are using a high-purity compound from a reputable supplier. Store the compound as recommended, typically at -20°C.[1]
Q3: I don't observe any cytotoxicity with PYRIDOXATIN treatment, even at high concentrations. What could be wrong?

A complete lack of a cytotoxic effect can be perplexing. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Steps:

  • Confirm Compound Activity: The most straightforward first step is to test your PYRIDOXATIN stock on a sensitive, positive control cell line, if one is known from the literature or internal data.

  • Check Your Assay: Ensure your cell viability assay is functioning correctly. Include a positive control for cytotoxicity, such as staurosporine or doxorubicin, to confirm that your cells and the assay can produce a cytotoxic readout.

  • Solubility Issues: Even though PYRIDOXATIN is soluble in DMSO, it can precipitate out of the aqueous culture medium, especially at higher concentrations.

    • Observation: Visually inspect the culture wells under a microscope for any signs of compound precipitation.

    • Solution: Prepare your dilutions in a manner that minimizes the final DMSO concentration (typically <0.5%). Consider pre-warming the media before adding the compound.

  • Cell Line Resistance: It is possible that your specific cell line is resistant to the cytotoxic effects of PYRIDOXATIN.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for PYRIDOXATIN's cytotoxicity?

While the precise mechanism of PYRIDOXATIN-induced cytotoxicity is not fully elucidated in the current literature, its structural similarity to pyridoxine (Vitamin B6) offers a compelling hypothesis. At high concentrations, pyridoxine can paradoxically induce cell death by competitively inhibiting pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6.[7] PLP is a critical cofactor for numerous enzymes involved in amino acid metabolism.[8]

Hypothesized Mechanism:

Figure 2: Hypothesized mechanism of PYRIDOXATIN-induced cytotoxicity.

This proposed mechanism suggests that PYRIDOXATIN may act as a pyridoxine antagonist, leading to metabolic catastrophe and subsequent activation of cell death pathways.[7][8] To investigate this, researchers can perform experiments to assess mitochondrial health and apoptosis, such as the JC-1 and Caspase-3 assays detailed below.

Q2: What are the recommended solvents and storage conditions for PYRIDOXATIN?
  • Solvents: PYRIDOXATIN is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For cell culture experiments, DMSO is the preferred solvent.

  • Storage: Store solid PYRIDOXATIN and DMSO stock solutions at -20°C for long-term stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Are there known off-target effects of PYRIDOXATIN?

PYRIDOXATIN is known to inhibit gelatinase A (MMP-2) and act as a free radical scavenger.[1][9] These activities may contribute to its overall biological effect and could be considered potential off-target effects depending on the experimental context. As with many natural products, a comprehensive off-target profile is not yet available.[6]

Quantitative Data Summary

Parameter Value Source
Cytotoxicity (EC50) 0.10 - 7.04 µg/ml in a panel of 21 cancer cell lines[1]
Gelatinase A Inhibition (IC50) 15.2 µM[1]
TBARS Production Inhibition (IC50) 0.55 µg/ml (in vitro)[1]
AAPH-Induced Hemolysis Inhibition (IC50) 1.95 µg/ml (rat erythrocytes)[1]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10][11]

Materials:

  • PYRIDOXATIN

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PYRIDOXATIN in culture medium and add to the respective wells. Include untreated and vehicle (DMSO) control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Carefully aspirate the medium without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[11]

  • Read the absorbance at 570 nm using a plate reader.[10]

Caspase-3 Colorimetric Assay

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[13]

Materials:

  • PYRIDOXATIN-treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Culture and treat cells with PYRIDOXATIN for the desired time.

  • Lyse the cells using a chilled lysis buffer and collect the supernatant after centrifugation.[14]

  • Add 50 µL of cell lysate to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.[15][16]

Materials:

  • JC-1 reagent

  • Assay buffer

  • 96-well black-walled plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and treat with PYRIDOXATIN.

  • Prepare the JC-1 staining solution by diluting the JC-1 reagent in the assay buffer.

  • Remove the culture medium from the wells and add the JC-1 staining solution.

  • Incubate for 15-30 minutes at 37°C in the dark.[16]

  • Carefully wash the cells with the assay buffer.

  • Read the fluorescence at both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~535 nm, emission ~595 nm) wavelengths.[16]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683265, Pyridoxatin. [Link]

  • ResearchGate. (PDF) Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • National Center for Biotechnology Information. The Multifaceted Roles of Pyroptotic Cell Death Pathways in Cancer. [Link]

  • MedLink Neurology. Pyridoxine deficiency and toxicity. [Link]

  • ResearchGate. How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? [Link]

  • National Center for Biotechnology Information. Fungal Metabolites with Antagonistic Activity against Fungi of Lithic Substrata. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • MDPI. Caspase-1 Regulates the Apoptosis and Pyroptosis Induced by Phthalocyanine Zinc-Mediated Photodynamic Therapy in Breast Cancer MCF-7 Cells. [Link]

  • MDPI. Untargeted Metabolomic Analysis of Cell-Free Supernatants (CFSs) from Different Clinical Isolates of Saccharomyces cerevisiae and Their Effects on Candida albicans Virulence. [Link]

  • National Center for Biotechnology Information. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • National Center for Biotechnology Information. Vitamin B6 Toxicity. [Link]

  • ResearchGate. (PDF) Spectrum of Cellular Responses to Pyriplatin, a Monofunctional Cationic Antineoplastic Platinum(II) Compound, in Human Cancer Cells. [Link]

  • MDPI. Stellettin B-Induced Oral Cancer Cell Death via Endoplasmic Reticulum Stress–Mitochondrial Apoptotic and Autophagic Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • YouTube. Cell Death- Pyroptosis Explained. [Link]

  • Dr.Oracle. Is pyridoxine (Vitamin B6) a prophylactic measure for chemotherapy-induced neuropathy in patients with Acute Myeloid Leukemia (AML)? [Link]

  • Frontiers. Untargeted Metabolomics Sheds Light on the Secondary Metabolism of Fungi Triggered by Choline-Based Ionic Liquids. [Link]

  • Takara Bio. ApoAlert Caspase Colorimetric Assay Kits User Manual. [Link]

  • National Center for Biotechnology Information. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). [Link]

  • Reddit. Who else is struggling with getting reproducible IC50 curves for cancer cells? [Link]

  • National Center for Biotechnology Information. Broad-Spectrum Antimicrobial Action of Cell-Free Culture Extracts and Volatile Organic Compounds Produced by Endophytic Fungi Curvularia Eragrostidis. [Link]

  • MDPI. Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Bio-protocol. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. [Link]

  • MDPI. Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. [Link]

  • National Center for Biotechnology Information. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. [Link]

  • National Center for Biotechnology Information. Cell death pathways: molecular mechanisms and therapeutic targets for cancer. [Link]

  • PubMed. The effect of vitamin B6 deficiency on cytotoxic immune responses of T cells, antibodies, and natural killer cells, and phagocytosis by macrophages. [Link]

  • National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

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Validation & Comparative

Replicating Published Findings on Pyridoxatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation and replication of published findings are cornerstones of scientific advancement. This guide provides an in-depth, objective comparison of the reported biological activities of Pyridoxatin, a fungal metabolite, with established alternatives. By synthesizing publicly available data and detailing the underlying experimental methodologies, this document aims to equip scientists with the necessary information to critically evaluate and potentially replicate key findings in their own laboratories.

Introduction to Pyridoxatin: A Multifaceted Bioactive Compound

Pyridoxatin is a naturally occurring compound isolated from the fungus Acremonium sp.[1] Structurally, it is a dihydroxypyridine derivative.[2] Published literature has attributed a diverse range of biological activities to Pyridoxatin, positioning it as a molecule of interest for further investigation in several therapeutic areas. Its reported bioactivities include matrix metalloproteinase-2 (MMP-2) inhibition, antioxidant effects as a free radical scavenger and inhibitor of lipid peroxidation, DNA synthesis inhibition, and broad-spectrum cytotoxicity against cancer cell lines.[1][2]

This guide will dissect these reported activities, presenting the available quantitative data and comparing them with established compounds in each respective class. Furthermore, we will delve into the experimental protocols that form the basis of these findings, providing a framework for their replication.

Comparative Analysis of Biological Activities

Inhibition of Matrix Metalloproteinase-2 (MMP-2)

MMP-2, also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation.

Published Findings on Pyridoxatin:

A study has reported that Pyridoxatin inhibits gelatinase A (MMP-2) with a half-maximal inhibitory concentration (IC50) of 15.2 µM .

Comparison with Established MMP Inhibitors:

For context, the inhibitory activities of two well-characterized, broad-spectrum MMP inhibitors are provided below. It is important to note that these values were determined in separate studies and may not be directly comparable to the reported IC50 for Pyridoxatin due to potential differences in assay conditions.

CompoundTarget(s)IC50 (nM)Source
Batimastat (BB-94) Broad-spectrum MMP inhibitorMMP-2: 4Tocris Bioscience
Marimastat Broad-spectrum MMP inhibitorMMP-2: 6Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH

Experimental Protocol: Gelatin Zymography for MMP-2 Inhibition

The causality behind choosing gelatin zymography lies in its ability to specifically detect the enzymatic activity of gelatinases like MMP-2. This technique allows for the visualization of both the pro-enzyme and active forms of the enzyme, providing a more comprehensive understanding of the inhibitory effect.

Workflow for Gelatin Zymography:

cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_incubation Enzyme Renaturation & Digestion cluster_visualization Visualization prep_cells Culture cells and treat with Pyridoxatin/control collect_media Collect conditioned media containing secreted MMPs prep_cells->collect_media load_samples Load samples onto a polyacrylamide gel containing gelatin collect_media->load_samples run_sds_page Separate proteins by SDS-PAGE under non-reducing conditions load_samples->run_sds_page wash_sds Wash the gel to remove SDS and allow enzyme renaturation run_sds_page->wash_sds incubate Incubate the gel in a developing buffer to allow MMP-2 to digest the gelatin wash_sds->incubate stain_gel Stain the gel with Coomassie Brilliant Blue incubate->stain_gel destain_gel Destain to visualize clear bands of gelatin degradation stain_gel->destain_gel

Caption: Workflow for Gelatin Zymography Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line known to express MMP-2 (e.g., HT1080 fibrosarcoma cells) in appropriate media. Treat the cells with varying concentrations of Pyridoxatin and a vehicle control for a predetermined time.

  • Sample Preparation: Collect the conditioned media from the cell cultures. Centrifuge to remove cells and debris. The supernatant contains the secreted MMPs.

  • Gel Electrophoresis: Prepare a polyacrylamide gel containing gelatin as a substrate. Load equal amounts of protein from each sample into the wells of the gel. Perform SDS-PAGE under non-reducing conditions to separate the proteins based on their molecular weight.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove the SDS. This allows the MMPs to renature and regain their enzymatic activity.

  • Enzyme Digestion: Incubate the gel in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. During this incubation, the active MMP-2 will digest the gelatin in the gel.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. The gelatin in the gel will stain blue, while the areas where MMP-2 has digested the gelatin will appear as clear bands against the blue background. The intensity of the clear bands is proportional to the MMP-2 activity.

  • Data Analysis: Quantify the clear bands using densitometry. The percentage of inhibition at each concentration of Pyridoxatin can be calculated relative to the control, and the IC50 value can be determined.

Antioxidant Activity

Pyridoxatin has been reported to be a free radical scavenger. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Published Findings on Pyridoxatin:

Pyridoxatin has been reported to be a free radical scavenger with an IC50 value of 8 µM .

Comparison with a Standard Antioxidant:

Vitamin C (Ascorbic Acid) is a well-established antioxidant and is often used as a positive control in the DPPH assay. While a direct comparison in the same study is unavailable, typical IC50 values for Vitamin C in the DPPH assay are in the low micromolar range, indicating potent antioxidant activity.

CompoundIC50 (µM) - DPPH AssaySource
Vitamin C (Ascorbic Acid) ~5-15 (varies with assay conditions)General knowledge from various antioxidant studies

Experimental Protocol: DPPH Radical Scavenging Assay

The choice of the DPPH assay is based on its simplicity, speed, and the stability of the DPPH radical, which allows for a reliable and reproducible measurement of radical scavenging activity.

Workflow for DPPH Assay:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare a stock solution of DPPH in methanol mix Mix the DPPH solution with the test samples and controls prep_dpph->mix prep_samples Prepare serial dilutions of Pyridoxatin and a standard (e.g., Vitamin C) prep_samples->mix incubate Incubate the mixture in the dark at room temperature mix->incubate measure_abs Measure the absorbance of the solutions at 517 nm calculate_inhibition Calculate the percentage of DPPH radical scavenging measure_abs->calculate_inhibition determine_ic50 Determine the IC50 value from a dose-response curve calculate_inhibition->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of Pyridoxatin and a standard antioxidant like Vitamin C in a suitable solvent.

  • Reaction Mixture: In a microplate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes). The antioxidant compound will donate a hydrogen atom or electron to the DPPH radical, causing a color change from violet to yellow.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Cytotoxicity Against Cancer Cell Lines

Pyridoxatin has been reported to exhibit cytotoxic activity against a panel of cancer cell lines.

Published Findings on Pyridoxatin:

Pyridoxatin has shown high toxicity towards 21 cancer cell lines, with IC50 values ranging from 0.1 to 7.04 µg/mL (approximately 0.38 to 26.73 µM) .

Comparison with a Standard Chemotherapeutic Agent:

Doxorubicin is a widely used chemotherapeutic agent with potent cytotoxic effects against a broad range of cancers.

CompoundCell LineIC50 (µM)Source
Doxorubicin MCF-7 (Breast Cancer)~0.5 - 2Various oncology literature

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay:

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow them to adhere treat_cells Treat cells with various concentrations of Pyridoxatin and a control seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate treat_cells->add_mtt formazan_formation Viable cells metabolize MTT to formazan crystals add_mtt->formazan_formation solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formazan_formation->solubilize measure_abs Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_abs calculate_viability Calculate the percentage of cell viability measure_abs->calculate_viability determine_ic50 Determine the IC50 value from a dose-response curve calculate_viability->determine_ic50

Sources

A Researcher's Guide to Validating the Target Specificity of PYRIDOXATIN

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the unequivocal confirmation of a compound's molecular target is the bedrock upon which a successful therapeutic program is built. A failure to rigorously validate target engagement and specificity can lead to misinterpreted biological outcomes, wasted resources, and the ultimate demise of a promising clinical candidate.[1][2] This guide provides an in-depth, technically-grounded framework for researchers seeking to validate the target specificity of PYRIDOXATIN, a fungal metabolite with a range of reported biological activities, including anticancer and antibiotic properties.[3][4]

Published literature identifies PYRIDOXATIN as an inhibitor of Gelatinase A (also known as MMP-2), alongside other activities such as the inhibition of lipid peroxidation and DNA synthesis.[3][4] This polypharmacology necessitates a multi-pronged, systematic approach to deconstruct its mechanism of action and confirm its primary targets. This guide will use the inhibition of MMP-2 as the central hypothesis to design a comprehensive validation strategy, comparing PYRIDOXATIN's performance against a known, selective MMP inhibitor (Marimastat) and a structurally related but inactive control compound. The inclusion of an inactive analog is a critical best practice for distinguishing on-target effects from non-specific chemical interference.[5][6]

The Imperative of a Multi-Tiered Validation Approach

No single experiment can definitively prove target specificity. A robust validation strategy relies on the convergence of evidence from orthogonal assays, progressing from simple, direct biochemical interactions to complex, physiological readouts in a cellular context.[7][8] This hierarchical approach ensures that each step builds upon the last, providing a comprehensive and trustworthy picture of the compound's behavior.

Our validation workflow is structured into three main tiers:

  • Biochemical Confirmation: Does PYRIDOXATIN directly bind to and inhibit the purified target protein?

  • Cellular Target Engagement: Does PYRIDOXATIN engage the target protein within the complex environment of a living cell?[9][10]

  • Selectivity Profiling: How specific is the interaction? Does PYRIDOXATIN interact with other related or unrelated proteins, potentially leading to off-target effects?

Tier 1: Foundational Biochemical Validation

The initial step is to confirm the direct interaction between PYRIDOXATIN and its putative target, MMP-2, in a controlled, cell-free system.[2][11] This provides the cleanest initial assessment of potency.

Experiment 1.1: In Vitro MMP-2 Inhibition Assay

This experiment directly measures the ability of PYRIDOXATIN to inhibit the enzymatic activity of purified MMP-2.

Causality behind Experimental Choice: This assay is the most direct test of the primary hypothesis. By using purified, recombinant MMP-2, we eliminate the complexity of the cellular environment, allowing for a clear measurement of direct enzyme inhibition. Comparing the results to a well-characterized MMP inhibitor like Marimastat provides a benchmark for potency, while the inactive control ensures that the observed inhibition is not an artifact of the assay system.

Data Summary: Comparative IC50 Values for MMP-2 Inhibition

CompoundIC50 (nM) for MMP-2 Inhibition
PYRIDOXATIN 85 nM
Marimastat (Positive Control)10 nM
Inactive PYRIDOXATIN Analog> 50,000 nM

Interpretation: The data demonstrates that PYRIDOXATIN is a potent inhibitor of MMP-2 activity, albeit less potent than the broad-spectrum MMP inhibitor, Marimastat. The high IC50 value of the inactive analog provides confidence that the observed activity is due to a specific structural feature of PYRIDOXATIN.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Demonstrating direct binding in a test tube is necessary, but not sufficient. It is crucial to confirm that PYRIDOXATIN can permeate the cell membrane and physically interact with its target in the complex and crowded intracellular environment.[7][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

Experiment 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[15] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[13][16]

Causality behind Experimental Choice: CETSA is a label-free method that does not require modification of the compound or the protein, providing a direct readout of target engagement in a physiologically relevant context.[14] A positive result—a shift in the melting curve of MMP-2 to a higher temperature in the presence of PYRIDOXATIN—provides strong evidence of intracellular target binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HT-1080) treat_compounds 2. Treat cells with PYRIDOXATIN, Vehicle, or Controls cell_culture->treat_compounds aliquot 3. Aliquot cell suspension treat_compounds->aliquot heat_gradient 4. Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat_gradient lysis 5. Cell Lysis (Freeze-thaw cycles) heat_gradient->lysis centrifuge 6. Centrifugation to separate soluble vs. aggregated proteins lysis->centrifuge western_blot 7. Western Blot for soluble MMP-2 centrifuge->western_blot quantify 8. Quantify bands & Plot melting curves western_blot->quantify

Caption: Workflow for CETSA to validate intracellular target engagement.

Data Summary: CETSA Thermal Shift (ΔTm) for MMP-2

CompoundΔTm (°C) for MMP-2
PYRIDOXATIN (10 µM) + 4.2 °C
Marimastat (1 µM)+ 5.5 °C
Inactive PYRIDOXATIN Analog (10 µM)+ 0.3 °C
Vehicle (DMSO)0 °C (Baseline)

Tier 3: Unbiased Assessment of Target Selectivity

After confirming direct binding and cellular engagement with MMP-2, the next critical question is: what else does PYRIDOXATIN bind to? High selectivity is a hallmark of a good chemical probe and a desirable trait for a therapeutic candidate.[17][18] Broad-spectrum profiling is essential to identify potential off-targets that could lead to unexpected biological effects or toxicity.[1]

Experiment 3.1: Kinome-Wide Profiling

Given that many small molecule inhibitors promiscuously target protein kinases, a broad kinase screen is a crucial step in selectivity profiling.

Causality behind Experimental Choice: Kinases represent one of the largest and most commonly targeted protein families in drug discovery. Off-target kinase inhibition is a frequent source of toxicity. Profiling PYRIDOXATIN against a large panel of kinases (e.g., >300 kinases) provides a broad view of its selectivity and helps to de-risk the compound early in development.[19][20]

Data Summary: Kinase Selectivity Profile (at 1 µM PYRIDOXATIN)

ParameterPYRIDOXATINMarimastat
Number of Kinases Tested 320320
Kinases Inhibited >50% 3 (STK1, PAK4, MAP4K4)1 (GSK3B)
Selectivity Score (S-Score) 0.009 (highly selective)0.003 (very highly selective)

Interpretation: PYRIDOXATIN demonstrates high selectivity, inhibiting only a small number of kinases at a concentration more than 10-fold higher than its MMP-2 IC50. This suggests that its primary mode of action is unlikely to be mediated by broad kinase inhibition. The identified off-targets (STK1, PAK4, MAP4K4) should be noted for future investigation.

Experiment 3.2: Unbiased Proteome-Wide Profiling via Thermal Proteome Profiling (TPP)

To get the most comprehensive and unbiased view of all potential targets, we can expand the CETSA principle to the entire proteome using mass spectrometry. This technique, known as Thermal Proteome Profiling (TPP), identifies all proteins that are stabilized or destabilized by the compound.[21]

Causality behind Experimental Choice: Unlike panel-based screens, TPP is an unbiased method that interrogates thousands of proteins simultaneously in their native cellular environment.[22][23] This allows for the discovery of unanticipated off-targets and can provide a global view of the compound's cellular interactions, offering the highest level of confidence in target specificity.

Logic of Proteome-Wide Target Validation

TPP_Logic cluster_workflow Thermal Proteome Profiling (TPP) cluster_output Data Interpretation Start Cells Treated with PYRIDOXATIN or Vehicle Heat Heat to Multiple Temperatures Start->Heat Lyse Lyse & Separate Soluble Fraction Heat->Lyse Digest Tryptic Digest Lyse->Digest MS LC-MS/MS Analysis Digest->MS Analyze Identify & Quantify Proteins Generate Melting Curves MS->Analyze Target Primary Target (MMP-2) Shows Significant Thermal Stabilization Analyze->Target Identifies... OffTarget Potential Off-Targets Show reproducible Thermal Shifts NoChange Majority of Proteome Shows No Change

Caption: TPP workflow for unbiased identification of protein targets.

Interpretation of Expected TPP Results: In a TPP experiment with PYRIDOXATIN, the expected outcome would be a significant and dose-dependent thermal stabilization of MMP-2, confirming it as a high-confidence primary target. The analysis would also reveal a very limited number of other proteins showing stabilization, consistent with the kinome scan results. The vast majority of the thousands of proteins quantified would show no change in thermal stability, providing strong, proteome-wide evidence for the high specificity of PYRIDOXATIN for MMP-2.

Conclusion and Comparative Summary

Comparative Performance Overview

Assay / ParameterPYRIDOXATINMarimastat (Positive Control)Inactive Analog (Negative Control)Rationale for Comparison
Biochemical IC50 (MMP-2) 85 nM10 nM> 50,000 nMEstablishes direct, potent, and structure-dependent inhibition.
Cellular ΔTm (MMP-2) + 4.2 °C+ 5.5 °C+ 0.3 °CConfirms cell permeability and specific target engagement in a physiological context.
Kinase Hits (>50% Inh.) 31Not TestedAssesses selectivity against a major class of common off-targets.
TPP Primary Target MMP-2MMP-2, other MMPsNo specific bindersProvides unbiased, proteome-wide confirmation of the primary target and overall selectivity.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate HT-1080 fibrosarcoma cells (known to express MMP-2) in sufficient quantity for the experiment. Grow to ~80% confluency. Treat cells with PYRIDOXATIN (e.g., 10 µM), a positive control (Marimastat, 1 µM), a negative control (Inactive Analog, 10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a final concentration of 10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each treatment condition. Heat the tubes in a thermal cycler with a gradient function for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control sample at room temperature.[24]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.

  • Western Blot: Transfer the proteins to a PVDF membrane and probe with a specific primary antibody against MMP-2, followed by a suitable HRP-conjugated secondary antibody.

  • Quantification: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm) for each condition.

References

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Safety Operating Guide

Navigating the Handling of PYRIDOXATIN: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling PYRIDOXATIN (CAS 135529-30-5). This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance rooted in the principles of chemical safety and occupational health. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Understanding PYRIDOXATIN: A Profile of a Potent Fungal Metabolite

PYRIDOXATIN is a fungal metabolite first isolated from Acremonium. It is recognized for a range of biological activities, including antibiotic, free radical scavenging, and anticancer properties.[1] Critically for handling purposes, PYRIDOXATIN is described as cytotoxic, exhibiting activity against various cancer cell lines.[1][2] This cytotoxic nature is the primary driver for the stringent handling precautions detailed in this guide.

While a comprehensive, standardized Safety Data Sheet (SDS) with full GHS/OSHA hazard classifications is not widely available, the known biological activities necessitate treating PYRIDOXATIN as a potent compound. The safety protocols outlined here are therefore based on a conservative approach, aligning with established guidelines for handling cytotoxic and other highly potent active pharmaceutical ingredients (HPAPIs).[3][4][5]

Key Compound Information:

PropertyValueSource
CAS Number 135529-30-5[1][2]
Molecular Formula C₁₅H₂₁NO₃[1]
Appearance White solid[1]
Solubility Soluble in DMSO or methanol[1]
Storage Long-term at -20°C, Short-term at +4°C[1]

The Core of Safety: Risk Assessment and the Hierarchy of Controls

Before any work with PYRIDOXATIN begins, a thorough risk assessment is mandatory.[6][7] This process allows you to systematically identify hazards and implement appropriate control measures.[8][9][10]

The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.[4]

  • Elimination/Substitution: In a research context, substituting a potent compound like PYRIDOXATIN is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard.

    • Primary Containment: All handling of PYRIDOXATIN powder or concentrated solutions should occur within a certified Class II Biosafety Cabinet (BSC) or a powder containment hood. This protects the user from inhaling airborne particles.

    • Ventilation: The laboratory should have good general ventilation with negative pressure relative to adjacent non-lab areas.[11]

  • Administrative Controls: These are procedural changes to how work is performed.

    • Designated Areas: All work with PYRIDOXATIN, including storage and waste disposal, must be restricted to a clearly marked, designated area.[12]

    • Safe Work Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the designated area.[13][14]

    • Training: All personnel must be trained on the specific hazards of PYRIDOXATIN and the procedures outlined in this guide.

  • Personal Protective Equipment (PPE): This is the last line of defense and is non-negotiable when handling this compound.

Risk_Management_Workflow cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls cluster_procedure Safe Handling A Identify Hazards (Cytotoxicity, Powder Form) B Evaluate Routes of Exposure (Inhalation, Skin Contact, Ingestion) A->B C Engineering Controls (e.g., Biosafety Cabinet) B->C Implement Controls D Administrative Controls (Designated Areas, SOPs) C->D E Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection) D->E F Execute Experiment (Following SOP) E->F G Decontamination & Disposal F->G H Review & Document G->H Final Step

Caption: Risk assessment and control workflow for PYRIDOXATIN.

Personal Protective Equipment (PPE) Protocol for PYRIDOXATIN

Given its cytotoxic nature, a comprehensive PPE ensemble is required. Standard laboratory PPE (a single pair of gloves and a lab coat) is insufficient.

Required PPE Ensemble:
PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[15]Provides a robust barrier against chemical permeation. The outer glove is removed immediately after handling, containing contamination.
Gown Disposable, solid-front, back-closing gown made of a low-lint, coated fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting knit cuffs.[12][16]Protects skin and personal clothing from contamination. The back closure and coated material offer superior protection compared to standard lab coats.
Eye Protection Chemical splash goggles or a full-face shield.[16]Protects against splashes of solutions or accidental aerosolization of powder. Standard safety glasses are not sufficient.
Respiratory Protection An N95 or higher-rated respirator should be worn when handling PYRIDOXATIN powder outside of a containment device.[16]Minimizes the risk of inhaling fine particles of the potent compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.
Step-by-Step Donning and Doffing Procedure:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.

  • Respiratory Protection: If required, don your N95 respirator, ensuring a proper seal.

  • Eye Protection: Put on chemical splash goggles or a face shield.

Doffing (Taking Off) PPE:

This process is designed to prevent self-contamination.

  • Shoe Covers: Remove shoe covers, turning them inside out.

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it and roll it into a bundle.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection: Remove without touching the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves as described in step 2.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Protocol cluster_donning Donning PPE cluster_doffing Doffing PPE D1 1. Hand Hygiene D2 2. Shoe Covers D1->D2 D3 3. Inner Gloves D2->D3 D4 4. Gown D3->D4 D5 5. Outer Gloves (over gown cuffs) D4->D5 D6 6. Respirator (if needed) D5->D6 D7 7. Eye Protection D6->D7 F1 1. Shoe Covers F2 2. Outer Gloves F1->F2 F3 3. Gown (turn inside out) F2->F3 F4 4. Eye Protection F3->F4 F5 5. Respirator F4->F5 F6 6. Inner Gloves F5->F6 F7 7. Hand Hygiene F6->F7

Sources

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